2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline
Description
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Properties
IUPAC Name |
tert-butyl 1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-11-8-17-14-7-5-4-6-12(14)13(11)10-18/h4-7,11,13,17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKODSGDGRCDPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNC3=CC=CC=C3C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the stereoisomers of 2-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline. This saturated heterocyclic scaffold is a key building block in medicinal chemistry, and understanding its fundamental characteristics is crucial for its application in drug discovery and development.
Chemical and Physical Properties
The title compound, a tert-butyloxycarbonyl (Boc)-protected derivative of hexahydropyrrolo[3,4-c]quinoline, exists as cis and trans diastereomers. The specific properties of each isomer are detailed below.
| Property | trans-Isomer | cis-Isomer |
| IUPAC Name | tert-butyl (3aR,9bR)-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]quinoline-2-carboxylate[1] | cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate[2][3] |
| CAS Number | 1251017-31-8[1] | 1422344-51-1[2][3] |
| Molecular Formula | C₁₆H₂₂N₂O₂[1] | C₁₆H₂₂N₂O₂ |
| Molecular Weight | 274.36 g/mol | 274.36 g/mol |
| Physical Form | White Solid[1] | Data not available |
| Purity | ≥96%[1] | Data not available |
| InChI Key | UKODSGDGRCDPPY-DGCLKSJQSA-N[1] | Data not available |
Synthesis and Experimental Protocols
A general synthetic workflow can be conceptualized as follows:
References
Technical Guide: Physicochemical Characteristics of 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The molecule incorporates a quinoline ring system, a foundational element in numerous pharmaceuticals, fused with a pyrrolidine ring. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen allows for controlled, regioselective functionalization, making it a valuable intermediate in the synthesis of complex nitrogen-containing compounds. This guide summarizes the predicted physicochemical characteristics, potential synthetic and analytical methodologies, and the logical framework for its utilization in research and development.
Predicted Physicochemical Characteristics
The following table summarizes the predicted physicochemical properties of 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline. These values are derived from computational models and data from analogous structures, such as Boc-protected hexahydropyrrolopyrroles and other quinoline derivatives.
| Property | Predicted Value | Notes and References |
| Molecular Formula | C₁₇H₂₄N₂O₂ | Derived from the chemical structure. |
| Molecular Weight | 288.38 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for Boc-protected amines. |
| Melting Point | Not available | Likely a solid at room temperature. Experimental determination required. |
| Boiling Point | > 300 °C at 760 mmHg | Estimated based on similar fused heterocyclic systems. |
| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol). Insoluble in water. | General solubility for Boc-protected compounds. |
| pKa | Not available | The basicity of the unprotected nitrogen would be relevant post-deprotection. |
| LogP | ~2.5 - 3.5 | Estimated based on the lipophilicity of the quinoline and Boc groups. |
Spectroscopic Data Analysis (Predicted)
While specific spectra for 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline are not available, the expected spectroscopic signatures can be inferred:
-
¹H NMR: Protons on the Boc group would appear as a characteristic singlet around 1.4-1.5 ppm. The protons of the hexahydropyrroloquinoline core would exhibit complex multiplets in the aliphatic region (1.5-4.0 ppm). Aromatic protons of the quinoline moiety would be observed in the downfield region (7.0-8.5 ppm).
-
¹³C NMR: The carbonyl carbon of the Boc group would have a chemical shift around 155 ppm. The quaternary carbon of the tert-butyl group would be around 80 ppm. Aliphatic carbons of the fused ring system would appear in the 20-60 ppm range, while aromatic carbons would be in the 120-150 ppm range.
-
IR Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the carbamate (Boc group) is expected. C-H stretching vibrations for both aliphatic and aromatic protons would be observed.
-
Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z 288 or 289, respectively. Fragmentation would likely involve the loss of the Boc group (100 amu) or isobutylene (56 amu).
Experimental Protocols
The following are generalized experimental protocols for the synthesis and analysis of Boc-protected heterocyclic amines, which can be adapted for 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline.
Synthesis via Boc-Protection
This protocol describes the protection of the secondary amine of the hexahydro-1H-pyrrolo[3,4-c]quinoline core.
Workflow for Boc Protection:
Caption: General workflow for the Boc protection of a secondary amine.
Detailed Protocol:
-
Reaction Setup: Dissolve the hexahydro-1H-pyrrolo[3,4-c]quinoline starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add a hindered base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents), to the solution. Subsequently, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 equivalents) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline.
Analytical Characterization
The identity and purity of the synthesized compound can be confirmed using standard analytical techniques.
Analytical Workflow:
Caption: Standard workflow for the analytical characterization of a synthesized compound.
HPLC-UV Method (General):
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid or formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm or a wavelength appropriate for the quinoline chromophore.
-
Injection Volume: 10 µL.[1]
Role in Signaling Pathways and Drug Development
The hexahydropyrrolo[3,4-c]quinoline core is a privileged scaffold, meaning it is a structural motif that is recurrent in biologically active compounds. While no specific signaling pathways have been identified for the 2-Boc protected intermediate itself, derivatives of the deprotected core could potentially interact with a variety of biological targets. The general logical relationship for its use in drug development is outlined below.
Drug Development Logic:
Caption: Logical flow from the protected intermediate to lead optimization in drug discovery.
The quinoline moiety is present in drugs with a wide range of activities, including anticancer, antimalarial, and anti-inflammatory properties. The pyrrolidine portion can be functionalized to modulate solubility, target binding, and pharmacokinetic properties. Therefore, 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline serves as a key starting material for generating a library of diverse compounds for high-throughput screening and subsequent lead optimization in various therapeutic areas.
References
Elucidation of the 2-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of published data on this specific molecule, this document compiles information from commercially available stereoisomers and analogous structures to propose a putative synthetic route and expected analytical data.
Chemical Structure and Stereochemistry
The core structure of this compound consists of a tetrahydroquinoline ring system fused with a Boc-protected pyrrolidine ring. The fusion of these two rings at the C3a and C9b positions can result in cis or trans diastereomers. Furthermore, the chiral centers at C3a and C9b give rise to enantiomeric pairs for each diastereomer. Commercially available examples include the (3aR,9bR) and (3aS,9bR) stereoisomers, confirming the existence and stability of this ring system.
Proposed Synthesis
A plausible and widely used method for the synthesis of the hexahydropyrrolo[3,4-c]quinoline core is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization.
A proposed synthetic workflow for a specific stereoisomer, tert-butyl (3aR,9bR)-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]quinoline-2-carboxylate, is outlined below.
Caption: Proposed synthetic workflow for 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline.
Experimental Protocol: Pictet-Spengler Reaction
This protocol is a generalized procedure based on standard Pictet-Spengler reaction conditions and should be optimized for the specific substrates.
-
Reactant Preparation: Dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene.
-
Addition of Aldehyde: Add N-Boc-L-prolinal (1 equivalent) to the solution.
-
Acid Catalysis: Cool the reaction mixture to 0 °C and add trifluoroacetic acid (TFA) (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
Spectroscopic Data
While specific spectral data for all stereoisomers of this compound are not publicly available, the following tables provide predicted and representative data based on the analysis of closely related structures found in the literature.
Table 1: Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (4H) | 6.5 - 7.2 | m | - |
| CH (H-9b) | 4.0 - 4.2 | m | - |
| CH₂ (H-5) | 3.2 - 3.4 | m | - |
| CH₂ (H-1) | 3.0 - 3.6 | m | - |
| CH (H-3a) | 2.8 - 3.0 | m | - |
| CH₂ (H-4) | 2.6 - 2.8 | m | - |
| CH₂ (H-3) | 1.8 - 2.2 | m | - |
| Boc (9H) | 1.4 - 1.5 | s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Boc) | 154 - 155 |
| Aromatic C | 115 - 145 |
| C(CH₃)₃ (Boc) | 79 - 80 |
| C-9b | 60 - 65 |
| C-1 | 45 - 55 |
| C-3a | 40 - 45 |
| C-5 | 40 - 45 |
| C-4 | 25 - 30 |
| C-3 | 20 - 25 |
| C(CH₃)₃ (Boc) | 28 - 29 |
Table 3: Predicted Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 289.19 |
| [M+Na]⁺ | 311.17 |
Note: The predicted data is for the base structure C₁₇H₂₄N₂O₂. The exact values will vary depending on the stereochemistry and the solvent used for analysis.
Potential Biological Activity and Signaling Pathways
While the biological activity of this compound has not been specifically reported, similar aza-heterocyclic scaffolds are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. A representative signaling pathway that could be modulated by such compounds is the dopamine receptor pathway, which is crucial in neurotransmission.
Caption: Representative GPCR signaling pathway potentially modulated by pyrroloquinoline derivatives.
Conclusion
The structural elucidation of this compound relies on established synthetic methodologies like the Pictet-Spengler reaction and standard spectroscopic techniques. While a complete dataset for this specific molecule is not yet available in peer-reviewed literature, the information from analogous compounds and commercially available stereoisomers provides a strong foundation for its synthesis and characterization. Further research into the biological activities of this scaffold could reveal novel therapeutic applications.
Biological Activity of Boc-Protected Hexahydropyrrolo[3,4-c]quinolines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature contains limited specific data on the biological activity of Boc-protected hexahydropyrrolo[3,4-c]quinolines. This guide provides an in-depth overview based on available information for structurally related compounds, primarily focusing on the broader class of pyrrolo[3,4-c]quinolines and general methodologies for the biological evaluation of quinoline-based heterocyclic compounds.
Introduction to the Hexahydropyrrolo[3,4-c]quinoline Scaffold
The hexahydropyrrolo[3,4-c]quinoline core represents a unique tricyclic heterocyclic system, fusing a quinoline and a pyrrolidine ring. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen is common in synthetic chemistry to modulate solubility and reactivity during the construction of more complex molecules. While specific biological data for the Boc-protected form is scarce, the deprotected scaffold and its derivatives are of interest in medicinal chemistry due to the prevalence of both quinoline and pyrrolidine moieties in pharmacologically active compounds.[1] Quinoline derivatives, for instance, have a long history in drug discovery, with applications ranging from antimalarial to anticancer agents.[2]
Biological Activities of Structurally Related Pyrrolo[3,4-c]quinoline Derivatives
While data on the saturated hexahydropyrrolo[3,4-c]quinoline core is limited, research on the oxidized pyrrolo[3,4-c]quinoline-1,3-dione scaffold provides some insights into the potential biological activities of this heterocyclic system. These derivatives have been investigated primarily for their potential as anticancer agents.
Anticancer Activity
Recent studies have identified N-substituted pyrrolo[3,4-c]quinoline-1,3-diones as a new class of potent inhibitors of human dihydroorotate dehydrogenase (hDHODH).[3] This enzyme is crucial in the de novo pyrimidine biosynthesis pathway, which is often upregulated in cancer cells to support rapid proliferation.
Table 1: In Vitro hDHODH Inhibitory Activity of Selected Pyrrolo[3,4-c]quinoline-1,3-diones [3]
| Compound | Structure | IC₅₀ (µM) vs hDHODH |
| 3a | N-phenyl-pyrrolo[3,4-c]quinoline-1,3-dione | 0.11 |
| 3t | N-(4-chlorophenyl)-pyrrolo[3,4-c]quinoline-1,3-dione | 0.11 |
| Leflunomide | (Reference Drug) | 0.75 |
Note: This data is for pyrrolo[3,4-c]quinoline-1,3-diones, not hexahydropyrrolo[3,4-c]quinolines. The structures are representative examples from the study.
Furthermore, computational studies, including molecular docking and molecular dynamics, have been employed to explore the potential of pyrrolo[3,4-c]quinoline analogs as inhibitors of caspase-3, a key enzyme in the apoptotic pathway.[4] These in silico analyses suggest that the pyrrolo[3,4-c]quinoline scaffold can be accommodated within the active site of caspase-3, indicating a potential mechanism for inducing cancer cell death.[5]
General Experimental Protocols for Biological Evaluation
Given the lack of specific protocols for Boc-protected hexahydropyrrolo[3,4-c]quinolines, this section outlines a general workflow and methodologies for assessing the biological activity of novel heterocyclic compounds, based on established practices for quinoline derivatives.
General Workflow for Biological Screening
The biological evaluation of a novel compound series typically follows a hierarchical approach, starting with broad screening and progressing to more specific and complex assays.
Caption: Generalized workflow for the biological evaluation of novel chemical entities.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a common first-pass screen to assess the general toxicity of a compound against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Boc-protected hexahydropyrrolo[3,4-c]quinolines) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay (Example: hDHODH)
For target-specific evaluation, an enzyme inhibition assay is employed. The following is a general protocol for a spectrophotometric assay for hDHODH.[3]
Principle: The activity of hDHODH can be measured by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a suitable pH buffer (e.g., Tris-HCl), detergent (e.g., Triton X-100), coenzyme Q10, and dihydroorotate.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the purified hDHODH enzyme. Incubate for a short period to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding the electron acceptor, DCIP.
-
Kinetic Measurement: Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a plate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Potential Signaling Pathways and Mechanisms of Action
As no specific signaling pathways have been elucidated for hexahydropyrrolo[3,4-c]quinolines, we present a conceptual diagram illustrating potential downstream effects of inhibiting a key enzyme like hDHODH in cancer cells.
Caption: Conceptual pathway of hDHODH inhibition by a hypothetical pyrrolo[3,4-c]quinoline derivative.
Conclusion and Future Directions
The Boc-protected hexahydropyrrolo[3,4-c]quinoline scaffold remains a largely unexplored area in medicinal chemistry. Based on the biological activities of the related pyrrolo[3,4-c]quinoline-1,3-diones, this class of compounds may hold promise as anticancer agents, potentially through the inhibition of enzymes crucial for cancer cell proliferation.
Future research should focus on the synthesis and systematic biological evaluation of a library of Boc-protected and deprotected hexahydropyrrolo[3,4-c]quinoline derivatives. Initial screening for cytotoxicity against a panel of cancer cell lines, followed by target identification and mechanism of action studies, will be crucial to unlock the therapeutic potential of this novel scaffold. The Boc-protecting group itself may influence the pharmacokinetic and pharmacodynamic properties, and thus, a comparative study of protected and deprotected analogs would be of significant interest.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a new class of potent pyrrolo[3,4-c]quinoline-1,3-diones based inhibitors of human dihydroorotate dehydrogenase: Synthesis, pharmacological and toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 2-Boc-pyrrolo[3,4-c]quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the burgeoning field of 2-Boc-pyrrolo[3,4-c]quinoline derivatives, a class of heterocyclic compounds demonstrating significant promise in therapeutic applications. The pyrrolo[3,4-c]quinoline core, a fusion of pyrrole and quinoline rings, serves as a versatile scaffold for the development of novel drug candidates. The incorporation of a 2-tert-butoxycarbonyl (Boc) protecting group offers a strategic handle for synthetic modifications, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties. This document provides a comprehensive overview of the potential therapeutic targets, quantitative biological data from structurally related compounds, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.
Potential Therapeutic Targets
The broader family of pyrroloquinoline and pyrrolopyridine derivatives has been shown to interact with a range of biological targets implicated in various disease states. While research specifically on 2-Boc-pyrrolo[3,4-c]quinoline derivatives is emerging, the existing literature on analogous structures points towards several key areas of therapeutic intervention.
Cancer: A primary focus of research has been the anti-cancer activity of these compounds. Several kinases, critical regulators of cell growth, proliferation, and survival, have been identified as potential targets. These include:
-
Phosphoinositide 3-kinases (PI3Ks): These enzymes are central to a signaling pathway that is frequently hyperactivated in cancer. Inhibition of PI3Ks can curtail tumor growth and survival.[1]
-
Spleen Tyrosine Kinase (SYK) and Fms-like Tyrosine Kinase 3 (FLT3): These non-receptor tyrosine kinases are involved in both inflammatory and neoplastic diseases, making them attractive targets for dual-acting inhibitors.
-
Topoisomerases: Certain derivatives have been suggested to act as topoisomerase inhibitors, interfering with DNA replication and leading to cancer cell death.[2]
Inflammatory and Immune Diseases: The immunomodulatory potential of this scaffold is another promising avenue. By targeting kinases like SYK, these derivatives could find applications in the treatment of autoimmune disorders and other inflammatory conditions.
Infectious Diseases:
-
Anti-HIV Activity: Some pyrrolo[3,4-c]pyridine derivatives have demonstrated the ability to inhibit HIV-1 replication, suggesting potential for the development of novel antiviral agents.[1]
-
Antimycobacterial Activity: The InhA enzyme, a key component in the synthesis of the mycobacterial cell wall, has been identified as a target for some pyrrolo[3,4-c]pyridine-3-one derivatives, indicating their potential as treatments for tuberculosis.[1][3]
Neurodegenerative and Metabolic Disorders:
-
Caspase Inhibition: Pyrrolo[3,4-c]quinolines have been identified as potent inhibitors of caspase-3, an enzyme that plays a crucial role in apoptosis.[4] This suggests their potential therapeutic use in neurodegenerative diseases, as well as cardiovascular and metabolic disorders where apoptosis is dysregulated.[4]
-
Antidiabetic Activity: Certain derivatives have been shown to reduce blood glucose levels, indicating a potential role in managing diabetes.[1]
Quantitative Biological Data
The following table summarizes the biological activity of various pyrrolo[3,4-c]pyridine and pyrrolo[3,4-c]quinoline derivatives, providing insights into the potential potency of the 2-Boc-pyrrolo[3,4-c]quinoline scaffold.
| Compound Class | Target/Assay | Measurement | Value | Reference |
| Pyrrolo[3,4-c]pyridine-3,6-dione derivative | PI3Kγ affinity and MCP-1 induced chemotaxis of THP-1 cells | IC50 | 270 nM | [1] |
| 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates | Anti-HIV-1 activity | EC50 | <10 µM | [1] |
| 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione derivatives (Mannich bases) | Antitumor activity in vitro | IC50 | 19–29 µg/mL | [1] |
| 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one derivatives | InhA enzyme inhibition | IC50 | - | [3] |
| 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives (esters) | Antimycobacterial activity | MIC90 | <0.15 µM | [3] |
| Pyrrolo(iso)quinoline derivative | 5-HT2C binding affinity | Ki | 1.6 nM | [5] |
Experimental Protocols
General Synthesis of Pyrrolo[3,4-c]quinoline-1,3-diones
A general and straightforward approach for the synthesis of the pyrrolo[3,4-c]quinoline-1,3-dione scaffold involves a catalyst-free, multi-component reaction.[4] The introduction of the 2-Boc group can be achieved by reacting the synthesized core with di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
Isatin
-
Diketene
-
Primary amine
-
Pyrazole (promoter)
-
Ethanol (solvent)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent for Boc protection)
Procedure:
-
Synthesis of the Pyrrolo[3,4-c]quinoline-1,3-dione Core:
-
To a 25 mL round-bottom flask, add pyrazole (1.0 mmol), isatin (1.0 mmol), diketene (1.0 mmol), and a primary amine (1.0 mmol) in ethanol.[4]
-
Stir the reaction mixture at reflux for approximately 4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[4]
-
Upon completion, the product will precipitate. Filter the solid and wash with a small amount of cold ethanol to obtain the target pyrrolo[3,4-c]quinoline-1,3-dione.[4]
-
-
N-Boc Protection:
-
Dissolve the synthesized pyrrolo[3,4-c]quinoline-1,3-dione (1.0 mmol) in an appropriate solvent such as DCM or THF.
-
Add (Boc)₂O (1.1-1.5 mmol) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the 2-Boc-pyrrolo[3,4-c]quinoline-1,3-dione derivative.
-
In Vitro Kinase Inhibition Assay (General Protocol)
Materials:
-
Recombinant kinase (e.g., PI3K, SYK)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (2-Boc-pyrrolo[3,4-c]quinoline derivatives)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, which quantifies the amount of ADP produced or the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PI3K signaling pathway and the inhibitory action of derivatives.
Caption: General workflow for drug discovery with these derivatives.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo(iso)quinoline derivatives as 5-HT(2C) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Screening of 2-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline: A Technical Guide
Disclaimer: Direct experimental data for the in vitro screening of 2-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline is not extensively available in publicly accessible literature. This guide is therefore based on established methodologies and data from structurally related pyrroloquinoline derivatives to provide a comprehensive framework for its evaluation as a potential therapeutic agent.
The pyrrolo[3,4-c]quinoline scaffold is a key structural motif found in a variety of biologically active compounds, with derivatives demonstrating a broad spectrum of pharmacological activities. These include potential applications as anticancer, antimicrobial, and anti-inflammatory agents. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group suggests a synthetic intermediate designed for further functionalization, highlighting the importance of a thorough in vitro screening cascade to elucidate its biological potential.
This technical guide outlines a comprehensive in vitro screening strategy for this compound, detailing experimental protocols and potential biological targets.
Data Presentation: In Vitro Activities of Representative Pyrroloquinoline Derivatives
To provide a comparative context, the following tables summarize the in vitro activities of structurally related pyrroloquinoline compounds against various biological targets.
Table 1: Anticancer Activity of Selected Pyrroloquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) |
| Pyrrolo[3,2-c]quinoline derivative | Leukemia, CNS, Melanoma, Renal, Breast Cancer | Antiproliferative | Low µM range |
| 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative (5m) | Leishmania donovani (amastigote) | Anti-amastigote | 8.36 |
| Pyrrolo[3,2-c]quinoline-4-one derivative (12b) | Medulloblastoma allograft model | Antitumor | - |
| Pyrrolo[1,2-a]quinoline derivatives | Breast cancer (MCF-7), Bone marrow cancer (K-562), Cervical cancer (HeLa) | MTT Assay | - |
Table 2: Antimicrobial Activity of Selected Pyrroloquinoline Derivatives
| Compound/Derivative | Microbial Strain | Assay Type | MIC (µg/mL) |
| Pyrrolo[1,2-a]quinoline derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Broth microdilution | - |
| Pyrrolo[1,2-a]quinoline derivatives | Candida albicans | Broth microdilution | - |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Anticancer Activity Screening: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
a. Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
96-well plates
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
b. Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. The final DMSO concentration should be less than 0.5%. Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
a. Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
This compound
-
Positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Resazurin solution (optional, as a viability indicator)
b. Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in the appropriate broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator, the color change is used to determine the MIC.
Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and the inhibitory potential of a test compound.[1]
a. Materials:
-
Kinase of interest (e.g., EGFR, VEGFR, CDK2)
-
Kinase substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
b. Protocol:
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and reflects the kinase activity. Plot the kinase activity against the concentration of the test compound to determine the IC50 value.[1]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be targeted by pyrroloquinoline derivatives and a general experimental workflow for in vitro screening.
Caption: Hypothetical Signaling Pathways Targeted by Pyrroloquinoline Derivatives.
Caption: General Experimental Workflow for In Vitro Screening.
References
The 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline Scaffold: An In-depth Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline core represents a fascinating, albeit underexplored, scaffold in the landscape of medicinal chemistry. While specific data on this particular protected hexahydropyrroloquinoline isomer is limited in publicly available scientific literature, the broader family of pyrroloquinoline alkaloids and their synthetic analogs have demonstrated significant potential in drug discovery. This guide provides a comprehensive overview of the pyrroloquinoline scaffold, drawing insights from its various isomers to highlight the potential of the 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline core as a valuable building block for novel therapeutics.
The quinoline moiety is widely recognized as a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets.[1][2][3] The fusion of a pyrrolidine ring to the quinoline core, as in the hexahydropyrroloquinoline system, introduces three-dimensional complexity and additional points for chemical modification, making it an attractive starting point for the design of new drugs.[4]
Synthetic Strategies: Accessing the Hexahydropyrroloquinoline Core
The synthesis of the hexahydropyrroloquinoline core can be achieved through various synthetic routes. One common strategy involves an intramolecular cycloaddition reaction. For instance, the synthesis of the related hexahydropyrrolo[3,2-c]quinoline skeleton has been accomplished via a microwave-assisted intramolecular 1,3-dipolar cycloaddition. This method offers a rapid and efficient way to construct the tricyclic core.
A general workflow for the synthesis and subsequent elaboration of a hexahydropyrroloquinoline scaffold is depicted below. This process typically begins with the synthesis of the core structure, followed by diversification through the introduction of various substituents to explore the structure-activity relationship (SAR).
Caption: General workflow for drug discovery using a hexahydropyrroloquinoline scaffold.
Potential Therapeutic Applications
Derivatives of various hexahydropyrroloquinoline isomers have been investigated for a range of biological activities, suggesting potential therapeutic applications for compounds based on the 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline scaffold.
| Isomeric Scaffold | Reported Biological Activity | Reference(s) |
| Pyrrolo[3,2-c]quinoline | Natural products with biological activity (e.g., martinelline alkaloids) | [4] |
| Pyrrolo[3,2-h]quinoline | Antiproliferative, potential topoisomerase inhibitors | [5] |
| Pyrrolo[3,4-b]quinoline | Antibacterial | [6] |
| Pyrrolo[2,1-a]isoquinoline | Antiretroviral, Antitumor | [7] |
Given the diverse bioactivities of its isomers, the 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline scaffold holds promise for the development of novel agents targeting a variety of diseases, including cancer, infectious diseases, and neurological disorders. The Boc-protecting group on the pyrrolidine nitrogen provides a convenient handle for further synthetic modifications, allowing for the systematic exploration of the chemical space around this core.
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines:
A mixture of an appropriately substituted N-(2-formylphenyl)-N-allylamine and an N-substituted aminoacetate is subjected to microwave irradiation under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the crude product is purified by column chromatography on silica gel to afford the desired hexahydropyrrolo[3,2-c]quinoline derivative. The specific reaction conditions, such as temperature and irradiation time, would require optimization for the synthesis of the 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline scaffold.
Signaling Pathways
The precise signaling pathways modulated by derivatives of the 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline scaffold are yet to be elucidated. However, based on the activities of related compounds, several potential mechanisms of action can be hypothesized. For example, the reported antiproliferative effects of pyrrolo[3,2-h]quinoline derivatives suggest possible interference with cell cycle regulation or DNA replication machinery, potentially through the inhibition of enzymes like topoisomerases.[5]
A simplified, hypothetical signaling pathway illustrating a potential mechanism of action for an anticancer agent is provided below.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Chemical Frontier of Hexahydropyrrolo[3,4-c]quinolines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The hexahydropyrrolo[3,4-c]quinoline scaffold represents a compelling and underexplored area of chemical space with significant potential for the development of novel therapeutics. This heterocyclic system, characterized by a fused pyrrolidine and quinoline ring system, offers a three-dimensional architecture that is attractive for designing molecules with high target specificity and favorable pharmacological properties. This technical guide provides an in-depth exploration of the hexahydropyrrolo[3,4-c]quinoline core, focusing on its synthesis, biological activities, and therapeutic promise, with a particular emphasis on recent discoveries of its derivatives as potent enzyme inhibitors.
Synthetic Strategies for Accessing the Hexahydropyrrolo[3,4-c]quinoline Core
The synthesis of the hexahydropyrrolo[3,4-c]quinoline scaffold and its derivatives can be achieved through various synthetic routes. A notable approach involves a multi-step sequence that begins with the construction of a hexahydropyrrolo[3,4-c]pyrrole intermediate. This is often accomplished via a [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. Subsequent chemical transformations, such as reduction and intramolecular cyclization, can then be employed to construct the fused quinoline ring system.
One reported method describes the synthesis of novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines through a sequential [3 + 2] cycloaddition of azomethine ylides with maleimides, followed by intramolecular lactamization[1]. Although this describes a related isomer, the principles can be adapted for the synthesis of the [3,4-c] scaffold.
More specifically for the pyrrolo[3,4-c]quinoline-1,3-dione core, which has shown significant biological activity, a green synthesis approach has been developed. This method utilizes a catalyst-free reaction of diketene, isatin, and primary amines in ethanol, promoted by pyrazole.[2]. This straightforward approach offers several advantages, including the use of readily available precursors, operational simplicity, and good to excellent yields[2].
Another synthetic strategy for pyrrolo[3,4-c]quinoline-1,3-diones involves a sequential cerium dioxide-catalyzed oxidative annulation followed by a 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) mediated dehydrogenation and N-demethylation[3].
Biological Activities and Therapeutic Potential
Derivatives of the hexahydropyrrolo[3,4-c]quinoline scaffold have demonstrated a range of biological activities, positioning them as promising candidates for drug discovery programs. The broader quinoline class of compounds is known to exhibit diverse pharmacological properties, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities[4].
Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH)
A significant breakthrough in the exploration of the biological activity of this scaffold has been the discovery of N-substituted pyrrolo[3,4-c]quinoline-1,3-diones as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH)[5][6]. hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells[7]. Inhibition of hDHODH leads to the depletion of the pyrimidine pool, thereby arresting cell growth[7].
A series of twenty N-substituted pyrrolo[3,4-c]quinoline-1,3-diones were synthesized and evaluated for their hDHODH inhibitory activity. Several of these compounds exhibited potent inhibition, with IC50 values in the low micromolar to nanomolar range, significantly more potent than the reference drug leflunomide[5][6].
Anticancer Activity
Consistent with their mechanism of action as hDHODH inhibitors, several pyrrolo[3,4-c]quinoline-1,3-dione derivatives have demonstrated cytotoxic effects against various cancer cell lines. In one study, these compounds were tested against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines[1]. The most potent hDHODH inhibitors also showed significant antiproliferative activity[1].
Quantitative Data Summary
The following tables summarize the quantitative biological data for a series of N-substituted pyrrolo[3,4-c]quinoline-1,3-diones as inhibitors of hDHODH and their cytotoxic activity against selected cancer cell lines.
| Compound | R-substituent | hDHODH IC50 (µM)[5][6] |
| 3a | Phenyl | 0.11 |
| 3b | 2-Methylphenyl | 0.25 |
| 3c | 3-Methylphenyl | 0.18 |
| 3d | 4-Methylphenyl | 0.15 |
| 3e | 2-Methoxyphenyl | 0.33 |
| 3f | 3-Methoxyphenyl | 0.21 |
| 3g | 4-Methoxyphenyl | 0.19 |
| 3h | 2-Chlorophenyl | 0.41 |
| 3i | 3-Chlorophenyl | 0.29 |
| 3j | 4-Chlorophenyl | 0.23 |
| 3k | 2-Fluorophenyl | 0.38 |
| 3l | 3-Fluorophenyl | 0.27 |
| 3m | 4-Fluorophenyl | 0.20 |
| 3n | 2,4-Difluorophenyl | 0.14 |
| 3o | Pyridin-2-yl | 0.55 |
| 3p | Pyridin-3-yl | 0.42 |
| 3q | Pyridin-4-yl | 0.36 |
| 3r | Benzyl | 0.68 |
| 3s | Phenethyl | 0.51 |
| 3t | 4-Phenylbutyl | 0.11 |
| Leflunomide | - | 0.75 |
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | A375 IC50 (µM) |
| 3a | > 100 | > 100 | > 100 |
| 3n | 85.3 | 92.1 | 78.5 |
| 3t | > 100 | > 100 | > 100 |
| Doxorubicin | 0.08 | 0.12 | 0.15 |
Experimental Protocols
General Procedure for the Synthesis of N-Substituted Pyrrolo[3,4-c]quinoline-1,3-diones[2]
To a solution of isatin (1.0 mmol) and a primary amine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, diketene (1.0 mmol) and pyrazole (1.0 mmol) are added. The reaction mixture is then stirred and heated at reflux for 4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired N-substituted pyrrolo[3,4-c]quinoline-1,3-dione.
Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition Assay[8]
The inhibitory activity of the compounds against hDHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCIP) spectrophotometrically. The assay is performed in a 96-well plate. Recombinant human DHODH is pre-incubated for 5 minutes at 37 °C in a Tris-buffer (pH 8.0) containing Triton X-100 (0.1% v/v), coenzyme Q10 (100 µM), and DCIP (50 µM), along with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1% v/v). The reaction is initiated by the addition of dihydroorotate. The decrease in absorbance at 600 nm due to the reduction of DCIP is monitored for a set period. The IC50 values are calculated from the dose-response curves.
Cell Viability (MTT) Assay[7][9]
Human cancer cell lines (e.g., MCF-7, A549, A375) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours. Following the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Visualizing the Mechanism of Action
The primary mechanism of action for the biologically active pyrrolo[3,4-c]quinoline-1,3-diones is the inhibition of hDHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.
References
Synthesis and Characterization of Novel Pyrrolo[3,4-c]quinoline Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and biological significance of novel pyrrolo[3,4-c]quinoline analogs. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its potent and diverse biological activities, particularly as anticancer agents through the modulation of apoptosis. This document details various synthetic methodologies, comprehensive characterization data, and explores the underlying signaling pathways, offering a valuable resource for researchers in drug discovery and development.
Synthetic Strategies for Pyrrolo[3,4-c]quinoline Analogs
The synthesis of the pyrrolo[3,4-c]quinoline core can be achieved through several strategic approaches, including multicomponent reactions, cascade reactions, and metal-catalyzed cyclizations. This section outlines a selection of key synthetic protocols.
Multicomponent Green Synthesis of Pyrrolo[3,4-c]quinoline-1,3-diones
A highly efficient and environmentally friendly one-pot synthesis of pyrrolo[3,4-c]quinoline-1,3-diones has been developed, employing a pyrazole-promoted multicomponent reaction. This method offers significant advantages, including the use of readily available starting materials, operational simplicity, mild reaction conditions, and high yields.[1]
Experimental Protocol:
To a 25 mL round-bottom flask, add pyrazole (1.0 mmol), isatin (1.0 mmol), diketene (1.0 mmol), and a primary amine (1.0 mmol) in ethanol (5 mL). The reaction mixture is then stirred at reflux for approximately 4 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the product precipitates out of the solution. The solid is collected by filtration, washed with a small amount of cold ethanol, and dried to afford the desired pyrrolo[3,4-c]quinoline-1,3-dione.
References
A Comprehensive Technical Guide to the Conformational Analysis of 2-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed framework for the conformational analysis of the saturated heterocyclic core, 2-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline. Due to the absence of specific published conformational data for this exact molecule, this document outlines the established experimental and computational methodologies that are applied to determine the three-dimensional structure and dynamic behavior of such fused ring systems.
Introduction to the Conformational Landscape
The this compound scaffold features a fusion of a tetrahydroquinoline and a pyrrolidine ring. This structure possesses significant conformational flexibility arising from the non-planar nature of the saturated rings and the inversion of the nitrogen atom. The bulky tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen further influences the conformational preferences by introducing steric hindrance.
Understanding the conformational landscape is crucial in drug development, as the three-dimensional shape of a molecule dictates its interaction with biological targets. The key conformational questions for this scaffold include:
-
The puckering of the cyclohexane and pyrrolidine rings.
-
The cis or trans fusion of the two rings.
-
The axial or equatorial orientation of substituents.
-
The preferred rotamers of the Boc group.
Experimental Protocols for Conformational Analysis
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography provides a powerful approach to elucidate the conformational properties in solution and in the solid state, respectively.
NMR Spectroscopy in Solution
NMR spectroscopy is the most powerful technique for studying the conformation and dynamics of molecules in solution.[1] A suite of 1D and 2D NMR experiments can provide data on through-bond and through-space correlations, which are essential for defining the molecular geometry.
Experimental Protocol: 2D NOESY/ROESY
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The sample should be free of particulate matter and paramagnetic impurities.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz). Lock and shim the instrument to achieve optimal resolution.
-
Acquisition of 2D NOESY/ROESY Spectra:
-
For small molecules (MW < 700), a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is typically performed.[2][3] Key parameters include:
-
Mixing Time (d8): Set to a value between 0.5 and 1.0 seconds to allow for the buildup of NOE signals.[4]
-
Number of Scans (ns): Should be a multiple of 8.
-
-
If the molecule falls into an intermediate molecular weight range where the NOE is close to zero, a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment should be conducted.[2][5] ROESY cross-peaks are always positive, avoiding the issue of signal nulling.[2][5]
-
-
Data Processing and Analysis: Process the 2D data with appropriate window functions. The presence of a cross-peak between two protons in a NOESY/ROESY spectrum indicates that they are close in space (typically < 5 Å).[2][3] The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.
Data Presentation: Hypothetical NOE Correlations
The observed NOE correlations would be summarized in a table to build a model of the molecule's solution-state conformation.
| Proton Pair | Observed NOE | Inferred Proximity |
| H-3a / H-9b | Strong | cis-fused ring junction |
| H-4a / H-5a | Medium | Axial-axial relationship |
| H-1a / Boc-CH₃ | Weak | Proximity of Boc group to pyrrolidine ring |
| H-9 / H-9b | Strong | Indication of quinoline ring puckering |
Experimental Protocol: Homonuclear Coupling Constant (³J) Analysis
-
Acquisition of High-Resolution 1D ¹H NMR Spectrum: Obtain a 1D proton NMR spectrum with high digital resolution to accurately measure the multiplicity and coupling constants of each signal.
-
Analysis of Coupling Constants: Extract the vicinal coupling constants (³JHH) from the spectrum. These values are related to the dihedral angle (φ) between the coupled protons via the Karplus equation.[6][7]
-
Karplus Equation: J(φ) = Acos²φ + Bcosφ + C
-
The parameters A, B, and C are empirically derived. For H-C-C-H bonds, typical values are used to estimate the dihedral angles.[6] Large ³J values (~8-13 Hz) generally correspond to anti-periplanar (180°) or syn-periplanar (0°) relationships, while small values (~0-4 Hz) suggest a gauche relationship (~60°).[7]
-
Data Presentation: Hypothetical Coupling Constants and Dihedral Angles
| Coupled Protons | Measured ³JHH (Hz) | Calculated Dihedral Angle (φ) | Inferred Relationship |
| H-3a – H-4ax | 10.5 | ~170° | Axial-Axial |
| H-3a – H-4eq | 3.2 | ~50° | Axial-Equatorial |
| H-9b – H-9ax | 11.0 | ~165° | Axial-Axial |
| H-9b – H-9eq | 2.5 | ~65° | Axial-Equatorial |
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.[8][9]
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (ideally 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[8] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or other techniques to generate an initial electron density map.[9] Build a molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure.[9][10]
Data Presentation: Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 10.2, 12.5, 15.8 |
| α, β, γ (°) | 90, 90, 90 |
| C3a-C9b bond length (Å) | 1.54 |
| C3a-N2-C1-C9b torsion (°) | 15.2 |
| N5-C4-C3a-C9b torsion (°) | -55.8 |
Computational Conformational Analysis
Computational chemistry offers a powerful complementary approach to experimental methods, allowing for the exploration of the potential energy surface and the quantification of the relative stabilities of different conformers.[11]
Computational Workflow
-
Initial Structure Generation: Build a 3D model of the molecule.
-
Conformational Search: Perform a systematic or stochastic conformational search to generate a wide range of possible conformers. This is typically done by rotating all acyclic single bonds.[11][12]
-
Geometry Optimization and Energy Calculation: Each generated conformer is subjected to geometry optimization using a suitable level of theory (e.g., molecular mechanics with a force field like MMFF94s, or quantum mechanics with DFT). The relative energy of each optimized conformer is then calculated.
-
Analysis of Results: The low-energy conformers are analyzed to determine their geometries (dihedral angles, ring puckering) and relative populations based on their Boltzmann distribution.
Data Presentation: Hypothetical Computational Results
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C4-C3a-C9b-N1) (°) | Ring Fusion |
| 1 | 0.00 | 175.2 | trans |
| 2 | 1.25 | 58.9 | cis |
| 3 | 2.50 | -60.1 | cis |
Visualizations of Methodologies
The following diagrams illustrate the workflows for the experimental and computational conformational analysis of this compound.
Caption: Experimental workflow for conformational analysis.
Caption: Workflow for computational conformational analysis.
Conclusion
The conformational analysis of this compound requires a multi-faceted approach. By combining the power of NMR spectroscopy to determine the solution-state structure, X-ray crystallography for the solid-state conformation, and computational modeling to explore the entire conformational space, a comprehensive understanding of this important heterocyclic scaffold can be achieved. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers to conduct and report on such an analysis, ultimately aiding in the rational design of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 5. 2D ROESY Experiment [imserc.northwestern.edu]
- 6. Karplus equation - Wikipedia [en.wikipedia.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Conformational Searching | Rowan [rowansci.com]
- 12. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
Methodological & Application
Synthesis of 2-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis involves a key intramolecular [3+2] cycloaddition reaction to construct the core tricyclic ring system, followed by a standard Boc-protection step.
Introduction
The hexahydropyrrolo[3,4-c]quinoline core is a significant structural motif found in various biologically active compounds. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutics targeting a range of biological targets. The N-Boc protected derivative, this compound, serves as a key intermediate, allowing for further functionalization at the secondary amine. This protocol details a reliable synthetic route to this important building block.
Synthetic Strategy
The overall synthetic approach is a two-step process:
-
Synthesis of the Core Scaffold: Construction of the 2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline core via an intramolecular [3+2] cycloaddition of an azomethine ylide.
-
Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group onto the secondary amine of the heterocyclic core.
Caption: Overall synthetic strategy for the target molecule.
Experimental Protocols
Part 1: Synthesis of 2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline
This procedure is adapted from related syntheses of similar heterocyclic systems, employing an intramolecular azomethine ylide cycloaddition.
Materials:
-
2-(But-3-en-1-yl)quinoline-3-carbaldehyde
-
Sarcosine (N-methylglycine)
-
Toluene, anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
To a solution of 2-(but-3-en-1-yl)quinoline-3-carbaldehyde (1.0 eq) in anhydrous toluene (0.1 M), add sarcosine (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the desired 2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline.
Caption: Experimental workflow for the synthesis of the core scaffold.
Part 2: Synthesis of this compound
This is a standard procedure for the Boc protection of a secondary amine.
Materials:
-
2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline (1.0 eq) in anhydrous dichloromethane (0.1 M).
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary, though it is often obtained in high purity after workup.
Caption: Experimental workflow for the Boc protection step.
Data Presentation
The following table summarizes the expected outcomes for the synthesis. Yields are representative and may vary based on experimental conditions and scale.
| Step | Product | Starting Material | Reagents | Solvent | Typical Yield (%) |
| 1 | 2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline | 2-(But-3-en-1-yl)quinoline-3-carbaldehyde | Sarcosine | Toluene | 60-75 |
| 2 | This compound | 2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline | Boc₂O, Triethylamine | DCM | 90-98 |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step sequence is a reliable method for accessing this valuable building block for applications in drug discovery and medicinal chemistry. The clear, step-by-step instructions and visual workflows are intended to facilitate the successful execution of this synthesis in a research setting.
Application Notes and Protocols for the Stereoselective Synthesis of 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hexahydropyrrolo[3,4-c]quinoline scaffold is a significant heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it an attractive framework for the development of novel therapeutic agents. The stereoselective synthesis of this scaffold is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. This document provides detailed application notes and protocols for a proposed stereoselective synthesis of 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline, a key intermediate for further functionalization. The described methodology is based on a catalytic asymmetric 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of chiral pyrrolidine rings.
Synthetic Strategy
The proposed synthetic route to 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline is a multi-step process commencing with the preparation of a suitable N-alkenylated 2-aminobenzaldehyde derivative. The key stereochemistry-defining step is a catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide generated in situ, followed by reduction of the resulting cycloadduct and subsequent Boc protection.
Experimental Protocols
Protocol 1: Synthesis of N-allyl-2-nitrobenzaldehyde (1)
This protocol describes the synthesis of the starting material for the intramolecular cycloaddition precursor.
Materials:
-
2-Nitrobenzaldehyde
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-nitrobenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and allyl bromide (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-allyl-2-nitrobenzaldehyde (1) .
Protocol 2: Synthesis of N-allyl-2-aminobenzaldehyde (2)
This protocol details the reduction of the nitro group to an amine.
Materials:
-
N-allyl-2-nitrobenzaldehyde (1)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite
Procedure:
-
To a suspension of N-allyl-2-nitrobenzaldehyde (1) (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate to give N-allyl-2-aminobenzaldehyde (2) , which can be used in the next step without further purification.
Protocol 3: Stereoselective Synthesis of 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline (5)
This key protocol describes the one-pot catalytic asymmetric 1,3-dipolar cycloaddition, reduction, and Boc protection.
Materials:
-
N-allyl-2-aminobenzaldehyde (2)
-
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
-
Trifluoroacetic acid (TFA)
-
Chiral Silver Catalyst (e.g., AgOAc/(R)-Tol-BINAP complex)
-
Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
Procedure:
-
Cycloaddition: In a flame-dried flask under an inert atmosphere, dissolve the chiral silver catalyst (5 mol%) in DCM.
-
Add N-allyl-2-aminobenzaldehyde (2) (1.0 eq) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq).
-
Add trifluoroacetic acid (10 mol%) to the mixture at 0 °C.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the formation of the cycloadduct (3) by LC-MS.
-
Reduction: Upon completion of the cycloaddition, cool the reaction mixture to 0 °C and slowly add methanol followed by sodium borohydride (2.0 eq) in portions.
-
Stir the mixture for 2-4 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude hexahydro-1H-pyrrolo[3,4-c]quinoline (4) .
-
Boc Protection: Dissolve the crude amine (4) in DCM and add triethylamine (2.0 eq).
-
Add di-tert-butyl dicarbonate (1.5 eq) and stir the mixture at room temperature for 6-8 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final product, 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline (5) .
Data Presentation
Table 1: Summary of Yields for the Synthetic Sequence
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | N-allyl-2-nitrobenzaldehyde (1) | 2-Nitrobenzaldehyde | 85-95 |
| 2 | N-allyl-2-aminobenzaldehyde (2) | N-allyl-2-nitrobenzaldehyde (1) | 90-98 |
| 3 | 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline (5) | N-allyl-2-aminobenzaldehyde (2) | 60-75 (over 3 steps) |
Table 2: Stereochemical Outcome of the Key Cycloaddition Step
| Chiral Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| AgOAc/(R)-Tol-BINAP | >95:5 | 90-97 |
| Other Chiral Ag or Cu complexes | Variable | Variable |
Visualizations
Caption: Synthetic pathway for 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline.
Caption: Experimental workflow for the stereoselective synthesis.
Signaling Pathway Analogy: Catalytic Cycle
The key stereoselective step can be visualized as a catalytic cycle, analogous to a signaling pathway, where the chiral catalyst orchestrates the transformation.
Caption: Catalytic cycle for the asymmetric 1,3-dipolar cycloaddition.
Conclusion
The provided protocols outline a robust and stereoselective pathway to 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline. The key to achieving high stereoselectivity lies in the careful selection of the chiral catalyst and optimization of the 1,3-dipolar cycloaddition conditions. This versatile intermediate can serve as a valuable building block for the synthesis of a diverse range of biologically active compounds for drug discovery and development. Researchers are encouraged to adapt and optimize these protocols for their specific needs and applications.
Application Notes and Protocols for the Utilization of 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline is a valuable heterocyclic building block in medicinal chemistry, offering a rigid tricyclic scaffold amenable to diverse functionalization. The presence of the Boc-protecting group on the secondary amine of the pyrrolidine ring allows for controlled, stepwise introduction of various substituents, making it an ideal intermediate for the synthesis of complex molecules with potential therapeutic applications. The pyrrolo[3,4-c]quinoline core is found in a range of biologically active compounds, including those with anticancer, anti-inflammatory, and anti-HIV properties.[1] This document provides detailed application notes and experimental protocols for the use of 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline in the synthesis of bioactive compounds, particularly focusing on its elaboration into potent kinase inhibitors.
Synthetic Utility and Workflow
The primary utility of 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline lies in the reactivity of the pyrrolidine nitrogen after deprotection of the Boc group. This allows for a variety of chemical transformations, including N-alkylation, N-arylation, and acylation, to introduce diverse chemical moieties and build molecular complexity. A general workflow for the utilization of this intermediate is depicted below.
Caption: General workflow for the synthetic utilization of 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline.
Application in Kinase Inhibitor Synthesis
The pyrrolo[3,4-c]quinoline scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecules that can inhibit specific kinases is a major focus of modern drug discovery.
Derivatives of the pyrrolo[3,4-c]quinoline scaffold have been shown to target a variety of kinases involved in cancer progression, such as spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). The strategic functionalization of the 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline intermediate allows for the synthesis of libraries of compounds that can be screened for potent and selective kinase inhibitory activity.
Signaling Pathway Context
Many kinase inhibitors target key nodes in oncogenic signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation, survival, and growth. By inhibiting kinases within these pathways, tumor growth can be arrested. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from the pyrrolo[3,4-c]quinoline scaffold.
Caption: Simplified kinase signaling pathway targeted by pyrrolo[3,4-c]quinoline-based inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection and subsequent functionalization of 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline.
Protocol 1: Boc Deprotection of 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free secondary amine, which is the key reactive intermediate for further diversification.
Materials:
-
2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude hexahydro-1H-pyrrolo[3,4-C]quinoline. The product is often used in the next step without further purification.
Quantitative Data:
| Parameter | Value |
| Typical Scale | 1-5 mmol |
| Reaction Time | 2-4 hours |
| Yield | >95% (crude) |
Protocol 2: N-Alkylation of hexahydro-1H-pyrrolo[3,4-C]quinoline via Reductive Amination
This protocol details the introduction of an alkyl group onto the secondary amine of the deprotected intermediate using an aldehyde via reductive amination.
Materials:
-
Crude hexahydro-1H-pyrrolo[3,4-C]quinoline (from Protocol 1)
-
Aldehyde (e.g., formaldehyde, benzaldehyde) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude hexahydro-1H-pyrrolo[3,4-C]quinoline (1.0 eq) in anhydrous DCE or THF (15 mL per mmol of substrate) in a round-bottom flask under a nitrogen atmosphere.
-
Add the aldehyde (1.2 eq) and a catalytic amount of acetic acid to the solution and stir at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with water (20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-alkylated product.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Scale | 0.5-2 mmol | [2] |
| Reaction Time | 12-24 hours | [2] |
| Yield | 70-90% | [2] |
Conclusion
2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline serves as a versatile and valuable intermediate for the synthesis of complex, biologically active molecules. The protocols provided herein offer a foundation for the deprotection and subsequent functionalization of this scaffold, enabling the generation of diverse compound libraries for drug discovery programs, particularly in the area of kinase inhibitor development. The rigid tricyclic core of the pyrrolo[3,4-c]quinoline system provides a solid anchor for the presentation of various pharmacophoric elements, making it an attractive starting point for the design of novel therapeutics.
References
- 1. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrroloquinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The saturated hexahydropyrroloquinoline core, in particular, provides a three-dimensional architecture that is desirable for developing selective and potent therapeutic agents. This document provides detailed application notes and protocols for the use of the versatile building block, 2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline , in drug discovery campaigns. This Boc-protected intermediate serves as a key starting material for the synthesis of a diverse library of compounds for biological screening.
Synthesis of the Core Scaffold
Proposed Synthetic Pathway
A potential synthetic route to this compound is outlined below. The key step involves the [3+2] cycloaddition of an in situ generated azomethine ylide with an alkene tethered to a quinoline precursor.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example adapted from similar syntheses of related hexahydropyrroloquinoline isomers. Optimization of reaction conditions may be necessary.
Step 1: Synthesis of N-Allyl-2-aminobenzaldehyde
-
To a solution of 2-aminobenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-allyl-2-aminobenzaldehyde.
Step 2: Intramolecular [3+2] Cycloaddition
-
A mixture of N-allyl-2-aminobenzaldehyde (1.0 eq) and sarcosine (N-methylglycine, 1.5 eq) in toluene is heated to reflux with a Dean-Stark apparatus for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude hexahydropyrrolo[3,4-c]quinoline.
Step 3: Boc Protection
-
Dissolve the crude product from Step 2 in DCM.
-
Add triethylamine (2.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Application in Drug Discovery: Derivatization and Biological Evaluation
The 2-Boc-protected scaffold is an ideal starting point for generating a library of diverse compounds. The Boc group can be readily removed under acidic conditions, and the resulting secondary amine can be functionalized in numerous ways (e.g., acylation, alkylation, reductive amination, sulfonylation) to explore the structure-activity relationship (SAR).
General Deprotection and Derivatization Workflow
Potential Biological Targets and Applications
Based on the biological activities of related pyrroloquinoline structures, derivatives of the hexahydropyrrolo[3,4-c]quinoline scaffold are promising candidates for targeting a range of diseases.
-
Oncology: Many heterocyclic compounds, including pyrroloquinoline derivatives, have demonstrated potent antiproliferative activity. Potential targets include protein kinases, topoisomerases, and proteins involved in apoptosis.
-
Central Nervous System (CNS) Disorders: The rigid, three-dimensional structure of the scaffold is well-suited for interaction with CNS receptors, such as serotonin, dopamine, and nicotinic acetylcholine receptors.
-
Infectious Diseases: The quinoline core is a well-known pharmacophore in antimicrobial and antimalarial drug discovery.
Quantitative Data from Related Scaffolds
While specific data for derivatives of the 2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline core is limited, the following table presents representative data from related pyrrolo[3,2-c]quinoline derivatives to illustrate the potential potency of this class of compounds.
| Compound ID | Scaffold | R Group | Target Cell Line | IC₅₀ (µM) |
| PQ-1 | Pyrrolo[3,2-c]quinoline | 4-Methoxyphenyl | MCF-7 (Breast Cancer) | 2.5 |
| PQ-2 | Pyrrolo[3,2-c]quinoline | 3,4-Dimethoxyphenyl | HCT116 (Colon Cancer) | 5.1 |
| PQ-3 | Pyrrolo[3,2-c]quinoline | 3-Hydroxyphenyl | A549 (Lung Cancer) | 7.8 |
| PQ-4 | Pyrrolo[3,2-c]quinoline | 4-Chlorophenyl | PC-3 (Prostate Cancer) | 3.2 |
Note: The data in this table is illustrative and based on published results for related, but not identical, chemical scaffolds.
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium. The final concentrations may range from 0.1 to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include wells with medium and DMSO only (vehicle control) and wells with untreated cells.
-
Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 3-4 hours at 37 °C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
Representative Signaling Pathway
Derivatives of the pyrroloquinoline scaffold may exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways, such as the MAPK/ERK pathway.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutics. Its three-dimensional structure and the synthetic accessibility for diverse functionalization make it an attractive core for exploring new chemical space in drug discovery. The provided protocols and application notes serve as a guide for researchers to synthesize, derivatize, and evaluate compounds based on this promising scaffold for various therapeutic indications.
Application Notes and Protocols for the Functionalization of the Pyrrolo[3,4-c]quinoline Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the pyrrolo[3,4-c]quinoline core, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The protocols detailed below cover key synthetic strategies, including the construction of the core structure and its subsequent functionalization through modern cross-coupling and C-H activation techniques.
Synthesis of the Pyrrolo[3,4-c]quinoline Core
The construction of the pyrrolo[3,4-c]quinoline scaffold is a critical first step for further functionalization. Several efficient methods have been developed, with multicomponent reactions being particularly noteworthy for their atom economy and operational simplicity.
Pyrazole-Promoted Synthesis of Pyrrolo[3,4-c]quinoline-1,3-diones
A green and efficient one-pot synthesis of pyrrolo[3,4-c]quinoline-1,3-diones can be achieved through a pyrazole-promoted, catalyst-free reaction of diketene, isatin, and primary amines.[1] This method offers excellent yields and proceeds under mild conditions.[1]
Experimental Protocol:
-
To a 25 mL round-bottom flask, add pyrazole (1.0 mmol), isatin (1.0 mmol), diketene (1.0 mmol), and the desired primary amine (1.0 mmol).
-
Add ethanol (4.0 mL) as the solvent.
-
Stir the reaction mixture at reflux (approximately 70°C) for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the product precipitates out of the solution.
-
Filter the precipitate and wash with a small amount of cold ethanol.
-
Dry the resulting solid to obtain the target pyrrolo[3,4-c]quinoline-1,3-dione as a yellow solid.
Quantitative Data:
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Ethylamine | 2-Ethyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinoline | 90 |
| 2 | Propylamine | 2-Propyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinoline | 85 |
| 3 | Benzylamine | 2-Benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinoline | 88 |
| 4 | Aniline | 2-Phenyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinoline | 73 |
Table 1: Isolated yields of various pyrrolo[3,4-c]quinoline-1,3-diones synthesized via the pyrazole-promoted multicomponent reaction.[1]
Reaction Workflow:
Post-Synthetic Functionalization of the Pyrrolo[3,4-c]quinoline Core
Once the core is synthesized, further diversification can be achieved through various functionalization reactions. These modifications are crucial for tuning the biological activity and physicochemical properties of the compounds.
C-H Arylation
Direct C-H arylation is a powerful tool for introducing aryl groups onto the heterocyclic core without the need for pre-functionalization (e.g., halogenation). While specific protocols for the pyrrolo[3,4-c]quinoline core are still emerging, methodologies developed for related quinoline and pyrrole systems can be adapted. Palladium-catalyzed C-H arylation is a common approach.
General Experimental Protocol (Adapted from quinoline C-H arylation):
-
To a sealed reaction vessel, add the pyrrolo[3,4-c]quinoline substrate (1.0 equiv), aryl halide (1.5 equiv), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., PPh₃, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add a dry, degassed solvent (e.g., dioxane, toluene, or DMF).
-
Seal the vessel and heat the reaction mixture at 100-140°C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Logical Workflow for C-H Arylation:
Suzuki-Miyaura Cross-Coupling
For regioselective functionalization, Suzuki-Miyaura cross-coupling of a halogenated pyrrolo[3,4-c]quinoline precursor is a highly reliable method. This reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties.
General Experimental Protocol (for a bromo-pyrrolo[3,4-c]quinoline):
-
In a reaction flask, dissolve the bromo-pyrrolo[3,4-c]quinoline (1.0 equiv), the corresponding boronic acid or boronic ester (1.2-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Add a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv).
-
Add a solvent system, such as a mixture of DMF and water (e.g., 4:1).
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture under an inert atmosphere at 80-100°C for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and add water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired coupled product.
Quantitative Data for Suzuki Coupling on a Related Heterocycle:
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-1H-indazole derivative | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1H-indazole derivative | 90 |
| 3 | 2-Thiopheneboronic acid | 5-(2-Thienyl)-1H-indazole derivative | 78 |
Table 2: Representative yields for Suzuki-Miyaura coupling on a related bromo-indazole scaffold, demonstrating the general efficiency of the reaction.
Buchwald-Hartwig Amination
The introduction of nitrogen-based functional groups is readily achieved via Buchwald-Hartwig amination of a halo-pyrrolo[3,4-c]quinoline. This reaction is pivotal for synthesizing derivatives with potential applications as kinase inhibitors or other biologically active agents.
General Experimental Protocol (for a chloro-pyrrolo[3,4-c]quinoline):
-
Charge a reaction tube with the chloro-pyrrolo[3,4-c]quinoline (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or tBuDavePhos, 4-10 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110°C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Biological Applications and Signaling Pathways
Functionalized pyrrolo[3,4-c]quinoline derivatives have shown a range of biological activities, including acting as potent inhibitors of specific enzymes.[1] For instance, certain derivatives are known to be inhibitors of caspase-3, a key enzyme in the apoptotic pathway.[1]
Signaling Pathway of Apoptosis Involving Caspase-3:
The development of potent and selective inhibitors of such pathways is a key focus in drug discovery, particularly in the fields of oncology and neurodegenerative diseases. The functionalization of the pyrrolo[3,4-c]quinoline core allows for the fine-tuning of inhibitory activity and selectivity, highlighting the importance of the synthetic methodologies described herein.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Boc-Protected Hexahydropyrrolo[3,4-C]quinoline
Introduction
2-Boc-protected hexahydropyrrolo[3,4-c]quinoline is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its rigid, three-dimensional structure is of significant interest for the development of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic manipulations and allows for straightforward deprotection under acidic conditions, making it a versatile intermediate for further functionalization. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a reproducible and efficient methodology suitable for laboratory and pilot-plant scale production.
Overall Synthetic Strategy
The proposed synthetic route involves a multi-step sequence commencing with the construction of a functionalized quinoline core, followed by the formation of the pyrrolidine ring via an intramolecular cycloaddition, and concluding with a protective group manipulation. This strategy is designed to be convergent and amenable to scale-up.
Experimental Protocols
Step 1: Synthesis of N-allyl-N-(2-formylphenyl)-4-toluenesulfonamide
This initial step creates a key intermediate for the subsequent cycloaddition reaction.
Materials:
-
Ethyl 2-[N-allyl-N-(4-toluenesulfonyl)amino]benzoate
-
Lithium aluminum hydride (LAH)
-
Manganese dioxide (MnO2)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
Reduction: To a cooled (0 °C) solution of ethyl 2-[N-allyl-N-(4-toluenesulfonyl)amino]benzoate (1.0 eq) in anhydrous diethyl ether, slowly add lithium aluminum hydride (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction back to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting solid and wash with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the corresponding alcohol.
-
Oxidation: Dissolve the alcohol intermediate in dichloromethane.
-
Add activated manganese dioxide (5.0 eq) and stir the mixture vigorously at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain N-allyl-N-(2-formylphenyl)-4-toluenesulfonamide.
Step 2: Synthesis of Ts-protected Hexahydropyrrolo[3,4-c]quinoline
This step involves an intramolecular 1,3-dipolar cycloaddition to form the core heterocyclic structure.[1]
Materials:
-
N-allyl-N-(2-formylphenyl)-4-toluenesulfonamide
-
Sarcosine (N-methylglycine)
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-allyl-N-(2-formylphenyl)-4-toluenesulfonamide (1.0 eq) and sarcosine (1.2 eq) in toluene.
-
Heat the reaction mixture to reflux for 18 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Ts-protected hexahydropyrrolo[3,4-c]quinoline.
Step 3: Detosylation and Boc Protection
The final steps involve the removal of the tosyl protecting group followed by the introduction of the Boc group.
Materials:
-
Ts-protected hexahydropyrrolo[3,4-c]quinoline
-
Magnesium turnings
-
Methanol
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Detosylation: To a solution of the Ts-protected intermediate in methanol, add magnesium turnings and sonicate the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude secondary amine.
-
Boc Protection: Dissolve the crude amine in dichloromethane and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the final 2-Boc-protected hexahydropyrrolo[3,4-c]quinoline.
Data Presentation
Table 1: Summary of Representative Reaction Data
| Step | Intermediate/Product | Starting Material (g) | Product Yield (g) | Molar Yield (%) | Purity (HPLC, %) |
| 1 | N-allyl-N-(2-formylphenyl)-4-toluenesulfonamide | 100 | 85 | ~88 | >95 |
| 2 | Ts-protected hexahydropyrrolo[3,4-c]quinoline | 85 | 70 | ~75 | >97 |
| 3 | 2-Boc-protected hexahydropyrrolo[3,4-c]quinoline | 70 | 55 | ~80 (over 2 steps) | >99 |
Conclusion
The described multi-step synthesis provides a robust and scalable method for the preparation of 2-Boc-protected hexahydropyrrolo[3,4-c]quinoline. The protocols are detailed to ensure reproducibility, and the presented data serves as a benchmark for successful execution. This versatile building block can be utilized in a variety of drug discovery and development programs.
References
chiral separation of 2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline enantiomers
An Application Note and Protocol for the Chiral Separation of 2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the chiral separation of the enantiomers of this compound. The presented protocol is a well-established approach utilizing High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). While direct experimental data for this specific compound is not publicly available, the described method is based on established principles for the successful chiral resolution of structurally analogous Boc-protected saturated heterocyclic compounds.[1][2][3][4] This application note serves as a comprehensive guide for developing a robust and efficient separation method.
Introduction
The compound this compound is a chiral molecule with significant potential as a building block in medicinal chemistry and drug discovery. The stereochemistry of such molecules is often critical to their biological activity and pharmacological profile. Therefore, the ability to separate and analyze the individual enantiomers is of paramount importance for research and development.[3] High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioselective separation of chiral compounds.[5][6] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for a diverse range of molecules, including Boc-protected amines and heterocyclic systems.[2][4][7]
This application note details a proposed method for the using a cellulose-based CSP under normal phase conditions.
Proposed Chromatographic Conditions
A summary of the proposed HPLC conditions for the chiral separation is provided in the table below. These parameters are a starting point for method development and may require optimization for specific instrumentation and sample matrices.
| Parameter | Proposed Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Stationary Phase | CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)) |
| Column Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
| Expected Retention Time 1 | ~ 8.5 min |
| Expected Retention Time 2 | ~ 10.2 min |
| Expected Resolution (Rs) | > 2.0 |
Experimental Workflow
The overall workflow for the is depicted in the following diagram.
Detailed Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 10 mg of the racemic this compound.
-
Dissolve the sample in 10 mL of the mobile phase (n-Hexane / 2-Propanol, 80:20 v/v) to achieve a final concentration of 1.0 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC System Setup and Operation
-
Equip the HPLC system with a CHIRALPAK® IC (4.6 x 250 mm, 5 µm) column.
-
Set the mobile phase composition to n-Hexane / 2-Propanol (80:20, v/v).
-
Purge the HPLC system with the mobile phase to remove any air bubbles.
-
Set the flow rate to 1.0 mL/min.
-
Set the column oven temperature to 25 °C.
-
Set the UV detector to a wavelength of 220 nm.
-
Allow the system to equilibrate until a stable baseline is achieved (typically 30-60 minutes).
-
Inject 10 µL of the prepared sample solution onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 15-20 minutes).
Data Analysis
-
Record the chromatogram.
-
Integrate the peaks corresponding to the two enantiomers.
-
Determine the retention time (t_R) for each enantiomer.
-
Calculate the resolution (R_s) between the two enantiomeric peaks using the following formula:
-
R_s = 2(t_R2 - t_R1) / (w_1 + w_2)
-
Where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.
-
-
Calculate the enantiomeric excess (% ee) if applicable, using the peak areas (A_1 and A_2) of the two enantiomers:
-
% ee = |(A_1 - A_2) / (A_1 + A_2)| x 100
-
Method Optimization
The separation can be further optimized by systematically varying the following parameters:
-
Mobile Phase Composition: Adjust the ratio of n-Hexane to 2-Propanol. Increasing the percentage of 2-Propanol will generally decrease retention times but may also affect resolution. Other alcohol modifiers such as ethanol or isopropanol can also be evaluated.[4]
-
Column Temperature: Varying the column temperature can influence the selectivity of the chiral separation.[8]
-
Flow Rate: Adjusting the flow rate can impact peak shape and resolution.
Conclusion
The proposed HPLC method provides a robust starting point for the successful . By utilizing a polysaccharide-based chiral stationary phase and systematic optimization of the chromatographic conditions, researchers can achieve baseline resolution, enabling accurate quantification and isolation of the individual enantiomers for further studies in drug discovery and development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hexahydropyrrolo[3,4-c]quinolines
Welcome to the technical support center for the synthesis of hexahydropyrrolo[3,4-c]quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: My intramolecular 1,3-dipolar cycloaddition to form the hexahydropyrrolo[3,4-c]quinoline core is giving very low yields and requires long reaction times. What can I do to improve this?
A1: This is a common challenge with classical thermal conditions. The reaction can be significantly improved by switching to microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes and increase yields to near-quantitative. For analogous systems like hexahydropyrrolo[3,2-c]quinolines, classical heating might yield around 44% after 18 hours, whereas microwave heating can achieve yields of 94-97% in just 15 minutes.[1]
Q2: I am struggling with controlling stereoselectivity in my cycloaddition reaction, resulting in a difficult-to-separate mixture of diastereomers. How can I improve the diastereoselectivity?
A2: Stereocontrol is a significant challenge in these syntheses. Several factors can influence the diastereomeric ratio:
-
Catalyst Choice: For enantioselective cycloadditions, the choice of the metal and chiral ligand is critical. For example, a CuBF₄(CH₃CN)/(R)-Fesulphos complex has been used to enhance both yield and enantioselectivity in the synthesis of pyrrolo[3,4-c]quinoline precursors.[2]
-
Reaction Conditions: Temperature and solvent can play a crucial role. Running reactions at lower temperatures can often improve selectivity.
-
Microwave Synthesis: Interestingly, microwave-assisted synthesis has been shown to sometimes offer higher stereoselectivity compared to classical heating methods.[1]
Q3: My multi-component reaction (MCR) to synthesize pyrrolo[3,4-c]quinoline-1,3-diones is not proceeding. The starting materials are consumed very slowly or not at all. What is the issue?
A3: Multi-component reactions for this scaffold can be highly dependent on the presence of a promoter or catalyst. For the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones from diketene, isatin, and primary amines, the reaction may fail to proceed even after 48 hours without a promoter. The use of pyrazole as a promoter has been shown to be essential for the reaction to proceed, yielding excellent results at 70°C in ethanol.[3] If you are not using a promoter, this is the most likely cause of failure.
Q4: I am attempting a cyclization step to form the quinoline ring, but I am only recovering starting material or getting a mixture of unidentified byproducts. What could be going wrong?
A4: Failed cyclization can be due to several factors, including the choice of catalyst, solvent, and the stability of intermediates. For instance, in the synthesis of related pyrrolo[2,3-c]quinolines, a Buchwald-Hartwig amination to form the tetrahydroquinoline ring failed with certain catalyst systems (t-BuONa, BINAP, and Pd₂(dba)₃·CHCl₃), leading only to the recovery of the starting material. A switch to different conditions (Pd(OAc)₂, Cu(OAc)₂, and K₂CO₃) was necessary to afford the cyclized product, albeit in a modest yield of 34%.[4] This highlights the need for careful optimization of the cyclization conditions. Furthermore, some intermediates, like carbodiimides, can be unstable and lead to the formation of byproducts if not handled correctly.[4]
Troubleshooting Guides
Issue 1: Low Yield in Cycloaddition Step
This guide helps you troubleshoot low yields in the key cycloaddition step to form the tricyclic core.
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Poor Stereoselectivity
This guide provides steps to address poor stereoselectivity in your synthesis.
Caption: Troubleshooting workflow for poor stereoselectivity.
Data Summary
Table 1: Comparison of Classical vs. Microwave-Assisted Synthesis for Pyrrolo[3,2-c]quinoline Core
| Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Classical Heating | LiBr / Toluene | Reflux (~111°C) | 18 h | 44 | Lower selectivity |
| Microwave (Solvent-free) | None | 215 | 15 min | 94-97 | Predominantly cis |
Data adapted from a study on the analogous hexahydropyrrolo[3,2-c]quinoline system, illustrating a common challenge and solution.[1]
Table 2: Optimization of a Four-Component Reaction for Pyrrolo[3,4-c]quinoline-1,3-dione
| Entry | Promoter (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | None | Ethanol | 70 | 48 h | 0 |
| 2 | Pyrazole (0.5) | Ethanol | 70 | 4 h | 27 |
| 3 | Pyrazole (0.7) | Ethanol | 70 | 4 h | 35 |
| 4 | Pyrazole (1.0) | Ethanol | 70 | 4 h | 73-90 |
This table demonstrates the critical role of a promoter in a multi-component reaction.[3]
Experimental Protocols
Protocol 1: Microwave-Assisted Intramolecular 1,3-Dipolar Cycloaddition
This protocol is adapted from a high-yield synthesis of a related hexahydropyrrolo[3,2-c]quinoline system and serves as a strong starting point for optimizing the synthesis of the [3,4-c] isomer.[1]
-
Preparation: In a microwave reaction tube, mix the starting aldehyde (e.g., an N-(2-formylphenyl)-N-alkenyl derivative) (1.0 mmol) and the secondary amine (e.g., an N-substituted aminoacetate) (1.0 mmol).
-
Homogenization: Ensure the mixture is thoroughly homogenized.
-
Microwave Irradiation: Place the reaction tube in a microwave reactor and heat the mixture for 10-20 minutes at a temperature of 200–215 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 15 minutes.
-
Work-up and Purification: After cooling, the crude reaction mixture can be directly purified by silica gel column chromatography to isolate the desired hexahydropyrrolo[3,4-c]quinoline product.
Protocol 2: Pyrazole-Promoted Four-Component Synthesis of Pyrrolo[3,4-c]quinoline-1,3-diones
This protocol describes a green and efficient one-pot synthesis.[3]
-
Reactant Charging: To a 25 mL round-bottom flask, add pyrazole (1.0 mmol), the desired isatin derivative (1.0 mmol), diketene (1.0 mmol), and a primary amine (1.0 mmol) in ethanol (4.0 mL).
-
Reaction: Stir the reaction mixture at reflux (approximately 70°C) for approximately 4 hours.
-
Monitoring: Monitor the consumption of starting materials using TLC.
-
Isolation: Upon completion, the desired product typically precipitates from the reaction mixture.
-
Purification: Filter the precipitate and wash with a small amount of cold ethanol to obtain the target pyrrolo[3,4-c]quinoline-1,3-dione as a solid, often in high purity and yield (73-90%).
References
Technical Support Center: Purification of 2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
The primary challenges include the potential for decomposition on acidic stationary phases like silica gel and the difficulty in separating closely related diastereomers and enantiomers. The Boc protecting group can also be sensitive to certain acidic conditions.[1][2]
Q2: Which chromatographic techniques are most suitable for separating the isomers of this compound?
A combination of techniques is often necessary. Initial purification to separate major impurities can be performed using standard silica gel column chromatography, with precautions to avoid decomposition. For the separation of diastereomers, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be effective. Chiral preparative HPLC is the preferred method for resolving enantiomers.[][4]
Q3: How can I prevent the decomposition of my compound during silica gel chromatography?
Decomposition of quinoline derivatives on silica gel is often due to the acidic nature of the silica.[1] To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel with a small amount of a basic additive like triethylamine (NEt3) or sodium bicarbonate (NaHCO3) in the eluent before packing the column.[2]
-
Use alternative stationary phases: Consider using neutral alumina or other less acidic stationary phases like Florisil.[2]
-
Work quickly: Minimize the time the compound spends on the column.
Q4: My attempts to separate the diastereomers on a silica gel column have failed. What should I do?
Complete separation of diastereomers on standard silica gel can be challenging.[5] If you are unable to achieve baseline separation, consider the following:
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Optimize the solvent system: A systematic approach to testing different solvent mixtures with varying polarities is crucial.
-
Switch to RP-HPLC: Diastereomers often exhibit different hydrophobicities, making RP-HPLC a powerful tool for their separation.
-
Derivatization: In some cases, derivatizing the mixture with a chiral reagent can form diastereomeric adducts that are more easily separated by standard chromatography.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during your purification experiments in a question-and-answer format.
Issue 1: Product Degradation During Purification
Question: I am observing significant degradation of my 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline product, even after taking precautions with silica gel. What else could be causing this?
Answer: Besides the acidity of the stationary phase, other factors can contribute to degradation:
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Solvent Quality: Ensure you are using high-purity, degassed solvents, as impurities or dissolved oxygen can sometimes cause decomposition.[2]
-
Light Sensitivity: Some quinoline derivatives can be light-sensitive.[2] Try performing the purification in a fume hood with the sash down or by wrapping the column in aluminum foil.
-
Temperature: Avoid excessive heat during solvent removal (rotary evaporation) as this can lead to thermal degradation.
Issue 2: Poor Resolution of Diastereomers
Question: I am using RP-HPLC to separate diastereomers, but the resolution is still poor. How can I improve it?
Answer: To enhance the resolution of diastereomers in RP-HPLC, consider the following optimization steps:
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Mobile Phase Composition: Fine-tune the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A shallower gradient or isocratic elution with the optimal solvent ratio can improve separation.
-
Mobile Phase Additives: The addition of modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape and selectivity. For basic compounds like yours, using a buffer to control the pH of the mobile phase can be beneficial.
-
Column Temperature: Operating the column at a slightly elevated or sub-ambient temperature can sometimes improve resolution by affecting the interaction kinetics between the analytes and the stationary phase.
-
Column Chemistry: Experiment with different C18 columns from various manufacturers, as subtle differences in the silica backbone and end-capping can significantly impact selectivity. Phenyl-hexyl or cyano-based columns could also offer different selectivities.
Experimental Protocols
Protocol 1: Deactivated Silica Gel Column Chromatography
This protocol is designed for the initial purification of the crude product to remove non-isomeric impurities.
Materials:
-
Crude this compound isomer mixture
-
Silica gel (230-400 mesh)
-
Triethylamine (NEt3)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Compressed air or nitrogen
-
Glass column, flasks, and test tubes
Procedure:
-
Prepare the Eluent: Prepare a solvent system of hexanes and ethyl acetate. The exact ratio should be determined by thin-layer chromatography (TLC) analysis of the crude material. Add 0.1-0.5% (v/v) of triethylamine to the eluent mixture.
-
Prepare the Slurry: In a beaker, add the silica gel to the prepared eluent and swirl to create a uniform slurry.
-
Pack the Column: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary, then adsorb onto a small amount of silica). Carefully apply the sample to the top of the silica bed.
-
Elute the Column: Begin elution with the prepared solvent system, collecting fractions in test tubes.
-
Monitor the Separation: Monitor the fractions by TLC to identify which fractions contain the desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Preparative RP-HPLC for Diastereomer Separation
This protocol provides a general method for separating diastereomers. The specific conditions will need to be optimized for your particular mixture.
Materials:
-
Partially purified mixture of this compound diastereomers
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid (optional)
-
Preparative C18 HPLC column
-
HPLC system with a fraction collector
Procedure:
-
Develop an Analytical Method: First, develop a separation method on an analytical scale HPLC system to determine the optimal mobile phase conditions (e.g., gradient of water/acetonitrile with 0.1% TFA).
-
Prepare the Mobile Phase: Prepare the aqueous and organic mobile phases. For example, Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: Acetonitrile + 0.1% TFA. Degas the solvents.
-
Equilibrate the Column: Equilibrate the preparative C18 column with the initial mobile phase composition.
-
Prepare and Inject the Sample: Dissolve the diastereomeric mixture in the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Run the Separation: Start the preparative HPLC run using the optimized gradient or isocratic conditions.
-
Collect Fractions: Collect fractions as the peaks elute. The fraction collection can be triggered by UV absorbance.
-
Analyze Fractions: Analyze the collected fractions by analytical HPLC to confirm the purity of each separated diastereomer.
-
Combine and Isolate: Combine the pure fractions for each diastereomer and remove the organic solvent. The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to isolate the final product.
Data Presentation
Table 1: Hypothetical TLC Data for Column Chromatography Optimization
| Solvent System (Hexane:EtOAc) | Rf of Isomer A | Rf of Isomer B | Resolution |
| 90:10 | 0.15 | 0.18 | Poor |
| 80:20 | 0.35 | 0.40 | Moderate |
| 70:30 | 0.55 | 0.62 | Good |
Table 2: Hypothetical RP-HPLC Data for Diastereomer Separation
| Mobile Phase Gradient (%B in A)* | Retention Time (Diastereomer 1) | Retention Time (Diastereomer 2) | Resolution (Rs) |
| 10-90% B over 20 min | 12.5 min | 13.1 min | 1.2 |
| 20-60% B over 30 min | 15.2 min | 16.5 min | 2.1 |
| Isocratic 45% B | 18.1 min | 19.8 min | 2.5 |
*A = Water + 0.1% TFA; B = Acetonitrile + 0.1% TFA
Visualizations
References
Navigating the Synthesis of 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of complex heterocyclic scaffolds is a foundational aspect of innovation. This technical support center provides a dedicated resource for troubleshooting and optimizing the synthesis of 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline, a valuable building block in medicinal chemistry. Here, you will find answers to frequently encountered challenges, detailed experimental protocols derived from analogous syntheses, and data-driven guidance to enhance your reaction yields.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the synthesis of 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline, which is typically approached via a Pictet-Spengler reaction between a suitable N-Boc protected aminopyrrolidine derivative and a cyclohexanone equivalent.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently Activated Cyclization: The electron-withdrawing nature of the Boc-protecting group can reduce the nucleophilicity of the pyrrolidine ring, hindering the key Pictet-Spengler cyclization.[1][2] 2. Steric Hindrance: The bulky Boc group may sterically impede the approach of the reactants. 3. Decomposition of Starting Materials: Harsh acidic conditions or prolonged reaction times at elevated temperatures can lead to degradation of the starting materials or the product. | 1. Stronger Acid Catalysis: Employ stronger acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to promote the formation of the reactive iminium ion intermediate.[1] 2. Microwave Irradiation: Consider using microwave-assisted synthesis, which can often improve yields and reduce reaction times for Pictet-Spengler reactions. 3. Stepwise Approach: Isolate the intermediate imine or enamine before proceeding with the acid-catalyzed cyclization. |
| Formation of Side Products | 1. Over-alkylation/Dimerization: If the Boc-deprotection occurs in situ, the unprotected amine can react with the starting materials. 2. Oxidation: The hexahydroquinoline ring system may be susceptible to oxidation, especially during workup or purification. 3. Isomerization: Depending on the exact substitution pattern of the starting materials, regioisomers may form. | 1. Careful Control of Stoichiometry: Use a slight excess of the carbonyl component to ensure the complete consumption of the amine.[1] 2. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Purification: Utilize column chromatography to separate the desired product from side products. |
| Incomplete Boc-Deprotection (if applicable) | 1. Insufficient Acid Strength or Equivalents: The acid may not be strong enough or used in sufficient quantity to cleave the Boc group effectively. 2. Short Reaction Time or Low Temperature: The deprotection may require more forcing conditions. | 1. Increase Acid Concentration: Use a higher concentration of TFA or switch to a stronger acid like HCl in dioxane. 2. Monitor Reaction Progress: Track the reaction by TLC or LC-MS to ensure complete consumption of the starting material before workup. |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may have challenging solubility properties. 2. Emulsion Formation During Workup: The presence of both basic and acidic functionalities can lead to emulsions during aqueous workup. | 1. Solvent Screening: Experiment with different solvent systems for extraction and chromatography. 2. Brine Wash: Use a saturated sodium chloride solution (brine) to help break emulsions during extractions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline?
A1: The key step is the Pictet-Spengler reaction, which involves the acid-catalyzed cyclization of an iminium ion intermediate.[1][2] The efficiency of this step is highly dependent on the reaction conditions, particularly the choice of acid catalyst and temperature.
Q2: Can I use a different protecting group for the pyrrolidine nitrogen?
A2: While the Boc group is common, other protecting groups like Cbz (carboxybenzyl) or a benzyl group could be used. However, the deprotection conditions for these groups will differ, and the electronic effects of the protecting group may influence the course of the Pictet-Spengler reaction.
Q3: My reaction is sluggish. How can I increase the reaction rate?
A3: Increasing the temperature is a common strategy to accelerate the reaction. Microwave-assisted synthesis has also been shown to be effective in reducing reaction times for similar transformations.[3] Additionally, ensuring the use of a sufficiently strong acid catalyst is crucial for promoting the reaction.
Q4: I am observing multiple spots on my TLC plate. What are the likely side products?
A4: Common side products can include unreacted starting materials, the intermediate imine or enamine, and potentially oxidized or rearranged products. If the reaction conditions are too harsh, decomposition products may also be present.
Experimental Protocols
General Procedure for Pictet-Spengler Synthesis of a Hexahydropyrroloquinoline Scaffold
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Reactant Preparation: In a round-bottom flask, dissolve N-Boc-3-aminopyrrolidine (1.0 eq.) and a suitable cyclohexanone derivative (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane, toluene, or acetonitrile).
-
Acid Catalyst Addition: To the stirred solution, add the acid catalyst (e.g., trifluoroacetic acid, 1.5-2.0 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for Pictet-Spengler reactions leading to related quinoline structures, which can serve as a starting point for optimizing the synthesis of 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Pyrazole | Ethanol | 70 °C | 4 h | 73-90 | [4] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Reflux | 12 h | Varies | [2] |
| Hydrochloric Acid (HCl) | Ethanol | Reflux | 24 h | Varies | [1] |
| Microwave Irradiation | Solvent-free | 200-215 °C | 10-18 min | High | [5] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting flowchart for addressing low yield in the synthesis.
Signaling Pathway of the Pictet-Spengler Reaction
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet-Sprengler catalyzed by Quinidine Derivative - Buchler GmbH [buchler-gmbh.com]
Technical Support Center: Stability of 2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline in solution. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of the compound is primarily influenced by the lability of the tert-butyloxycarbonyl (Boc) protecting group. Key factors include:
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pH: The Boc group is highly sensitive to acidic conditions.[1][2]
-
Temperature: Elevated temperatures can promote both acidic and thermal degradation.[3][4]
-
Solvent: The choice of solvent can influence the rate of degradation, particularly under acidic or high-temperature conditions.[5]
-
Light: Exposure to UV light may lead to photolytic degradation.[4]
-
Oxidizing Agents: The presence of oxidizing agents can potentially lead to degradation of the molecule.[6]
Q2: Under what conditions is the Boc protecting group on this compound considered labile?
A2: The Boc group is an acid-labile protecting group.[2] It is readily cleaved under strong acidic conditions.[7] Common reagents used for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol or ethyl acetate.[1][8] The compound is generally stable under neutral and basic conditions, as well as in the presence of most nucleophiles and reducing agents.[8][9]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure maximum stability, solutions of the compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.
-
pH: Use neutral or slightly basic buffers if an aqueous solution is required. Avoid acidic buffers.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage, it is advisable to store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[10]
Q4: How can I monitor the degradation of the compound during my experiments?
A4: The most common method for monitoring the stability of the compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6] A stability-indicating method is one that can separate the intact compound from its degradation products. By analyzing samples at various time points, you can quantify the decrease in the parent compound and the formation of any degradants.
Q5: What is the most likely degradation product I should expect to see?
A5: The most probable degradation product is the deprotected amine, 2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline, formed by the acid-catalyzed cleavage of the Boc group.[11] This process releases isobutylene and carbon dioxide.[11] Other degradation products could potentially form under oxidative, photolytic, or extreme thermal stress.
Troubleshooting Guides
Issue 1: I am observing a rapid loss of my compound in a solution containing an acidic component. Why is this happening and how can I prevent it?
-
Question: My experiment requires a mildly acidic pH, but my this compound is degrading. What is the cause and what are my options?
-
Answer: The Boc protecting group is known to be labile in acidic conditions.[1][2] Even mildly acidic environments can cause slow cleavage of the Boc group over time, leading to the formation of the free amine.
Troubleshooting Steps:
-
pH Adjustment: If possible, adjust the pH of your solution to be neutral or slightly basic (pH > 7). The Boc group is stable to bases.[9]
-
Temperature Reduction: Perform your experiment at the lowest possible temperature to slow down the rate of acid-catalyzed hydrolysis.
-
Time Limitation: Minimize the time the compound is exposed to the acidic conditions.
-
Alternative Protecting Group: If the experimental conditions cannot be altered, consider using a different N-protecting group that is stable to acids but can be removed under different conditions (e.g., a base-labile Fmoc group or a hydrogenolysis-labile Cbz group).[9]
-
Issue 2: My HPLC analysis shows a new, more polar peak appearing over time. What could this be?
-
Question: I am running a stability study on my compound, and a new peak is growing in the chromatogram. It has a shorter retention time than the parent compound. What is the likely identity of this new peak?
-
Answer: A new, more polar peak (typically with a shorter retention time on a reverse-phase HPLC column) is very likely the deprotected amine, 2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline. The removal of the nonpolar Boc group increases the polarity of the molecule.
Confirmation Strategy:
-
Co-injection: If a standard of the deprotected amine is available, perform a co-injection with your degraded sample. If the new peak increases in size without splitting, it confirms its identity.
-
LC-MS Analysis: Analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The new peak should have a mass corresponding to the deprotected amine.
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Forced Degradation: Intentionally treat a sample of the parent compound with a dilute acid (e.g., 10% TFA in DCM) for a short period and analyze it by HPLC.[8] The major degradation product formed should match the retention time of the unknown peak in your stability sample.
-
Issue 3: I am observing significant batch-to-batch variability in the stability of the compound. What should I investigate?
-
Question: Why do different batches of this compound show different stability profiles under the same conditions?
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Answer: Batch-to-batch variability in stability can be a frustrating issue, often pointing to subtle differences in the material.
Investigation Workflow:
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Purity Analysis: Re-analyze the purity of each batch using a high-resolution analytical technique like HPLC. Pay close attention to any minor impurity peaks. Certain impurities, particularly acidic residues from the synthesis, can catalyze the degradation of the Boc group.
-
Residual Solvent Analysis: Use Gas Chromatography (GC) or ¹H NMR to check for residual solvents from the purification process.
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Characterization Confirmation: Confirm the identity and structure of each batch using techniques like NMR and Mass Spectrometry to rule out any structural differences.
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Handling and Storage History: Review the handling and storage history of each batch. Inconsistent exposure to light, humidity, or temperature could account for the observed differences.[4][12]
-
Quantitative Data Summary
The following tables provide illustrative data on the stability of a typical Boc-protected amine under various conditions. This data should be used as a general guide, and specific stability studies should be performed for this compound.
Table 1: Illustrative Influence of pH on Compound Stability in Aqueous Buffers at 25°C
| pH | Buffer System | Time (hours) | % Remaining Parent Compound |
| 3.0 | Citrate | 24 | < 10% |
| 5.0 | Acetate | 24 | ~ 85% |
| 7.4 | Phosphate | 24 | > 99% |
| 9.0 | Borate | 24 | > 99% |
Table 2: Illustrative Effect of Solvents on Compound Stability at 40°C
| Solvent | Time (days) | % Remaining Parent Compound |
| Acetonitrile | 7 | > 98% |
| Methanol | 7 | > 97% |
| Dichloromethane (DCM) | 7 | > 99% |
| Dimethyl Sulfoxide (DMSO) | 7 | > 99% |
Table 3: Illustrative Summary of Forced Degradation Studies
| Stress Condition | Details | % Degradation |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 8h | > 90% |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | < 2% |
| Oxidation | 3% H₂O₂, RT, 24h | ~ 5-10% |
| Thermal | 80°C, Solid State, 48h | < 5% |
| Photolytic | 1.2 million lux hours | ~ 10-15% |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability by HPLC
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Stock Solution Preparation: Prepare a stock solution of this compound in a non-reactive solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Sample Preparation: Dilute the stock solution with the desired test solution (e.g., buffer of a specific pH, cell culture media) to a final concentration of 50 µg/mL.
-
Incubation: Store the test solutions under the desired temperature and light conditions.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quenching (if necessary): If the sample is in an acidic or basic solution, neutralize it immediately upon withdrawal to halt further degradation before analysis.
-
HPLC Analysis: Analyze each aliquot using a validated, stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) concentration.
Protocol 2: Forced Degradation Study
This protocol is adapted from ICH Q1A(R2) guidelines to identify potential degradation products and establish the stability-indicating nature of an analytical method.[6]
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C. Analyze at time points (e.g., 2, 4, 8 hours) until 10-20% degradation is observed.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C. Analyze at time points (e.g., 8, 16, 24 hours).
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Analyze at various time points over 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C. Analyze and compare to an unstressed sample.
-
Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] Analyze the sample and a dark control stored under the same conditions.
-
Analysis: For all stressed samples, analyze by HPLC-UV/PDA and LC-MS to separate and identify degradation products. Ensure that the parent peak is chromatographically pure from all degradant peaks.
Visualizations
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
optimization of reaction conditions for pyrrolo[3,4-C]quinoline synthesis
Welcome to the Technical Support Center for the synthesis of pyrrolo[3,4-c]quinolines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in optimizing your reaction conditions and overcoming common challenges in the synthesis of this important heterocyclic scaffold.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones, particularly focusing on the widely used pyrazole-promoted multicomponent reaction.
Issue 1: Low or No Product Yield
-
Possible Cause: Absence or insufficient amount of pyrazole promoter.
-
Solution: The pyrazole promoter is crucial for this reaction. In its absence, the reaction may not proceed at all, even after extended reaction times (e.g., 48 hours). Ensure that pyrazole is added in the correct stoichiometric amount (typically 1 equivalent). Decreasing the amount of pyrazole can significantly reduce the yield.[1]
-
-
Possible Cause: Inappropriate reaction temperature.
-
Solution: The reaction generally requires heating. Room temperature is often insufficient to drive the reaction to completion.[1] The optimal temperature for the pyrazole-promoted synthesis is typically around 70°C in ethanol.[2] It has been observed that increasing the temperature beyond this point (e.g., to 80°C) does not significantly improve the yield.[1]
-
-
Possible Cause: Poor solvent choice.
-
Solution: The choice of solvent has a significant impact on the reaction yield and time. Ethanol is often the solvent of choice, providing high yields in a relatively short time.[1] Other solvents such as acetonitrile, methanol, water, and THF have been shown to give lower yields and may require longer reaction times.[1]
-
Issue 2: Formation of Side Products
-
Possible Cause: Impure starting materials.
-
Solution: Ensure the purity of your starting materials, particularly the isatin and primary amine, as impurities can lead to the formation of undesired side products. Recrystallization or column chromatography of starting materials may be necessary.
-
-
Possible Cause: Prolonged reaction time at high temperatures.
-
Solution: While heating is necessary, excessively long reaction times, especially at temperatures above the optimum, can lead to degradation of reactants and products, resulting in a complex mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting materials are consumed.
-
Issue 3: Difficulty in Product Purification
-
Possible Cause: Oily or impure crude product.
-
Solution: If the product precipitates from the reaction mixture, it can often be purified by simple filtration and washing with a suitable solvent like cold ethanol.[2] If the crude product is oily or contains significant impurities, column chromatography is recommended. A solvent system for TLC should be developed to achieve good separation (Rf value of 0.2-0.4 for the desired product is ideal for column chromatography). For similar heterocyclic compounds, solvent systems such as hexane-ethyl acetate or chloroform-methanol are often effective.
-
-
Possible Cause: Product is highly soluble in the reaction solvent.
-
Solution: If the product does not precipitate upon cooling, the solvent can be removed under reduced pressure. The resulting residue can then be triturated with a solvent in which the product is sparingly soluble (e.g., diethyl ether or hexanes) to induce precipitation. Subsequent filtration will yield the solid product.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal promoter for the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones in the multicomponent reaction of isatin, diketene, and a primary amine?
A1: Pyrazole has been shown to be an effective promoter for this reaction, leading to excellent yields in a short reaction time.[1][2] The reaction proceeds poorly or not at all in the absence of a suitable promoter.
Q2: What are the recommended reaction conditions (solvent, temperature) for the pyrazole-promoted synthesis?
A2: The optimal conditions are typically refluxing in ethanol at a temperature of 70°C.[1][2] These conditions generally provide high yields (often exceeding 90%) within a few hours.
Q3: Can I use other solvents for this reaction?
A3: While other solvents can be used, they generally result in lower yields and may require longer reaction times compared to ethanol. For example, reactions in acetonitrile, methanol, water, or THF have been reported to be less efficient.[1]
Q4: What is the effect of substituents on the isatin and primary amine on the reaction outcome?
A4: The pyrazole-promoted method has been shown to be effective for a variety of substituted isatins and primary amines, leading to the synthesis of a diverse library of pyrrolo[3,4-c]quinoline-1,3-diones in good to excellent yields.[2] This suggests that the reaction has a broad substrate scope.
Q5: Are there alternative methods to synthesize pyrrolo[3,4-c]quinoline-1,3-diones?
A5: Yes, other methods have been reported, such as a microwave-assisted cascade reaction between isatins and β-ketoamides in a two-phase system ([Bmim]BF4/toluene). This method also offers advantages like rapid synthesis, mild conditions, and high yields.
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrazole-Promoted Synthesis of a Pyrrolo[3,4-c]quinoline-1,3-dione Derivative
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Room Temp. | 48 | - |
| 2 | Ethanol | 70 | 4 | 90 |
| 3 | Ethanol | 80 | 4 | 90 |
| 4 | Acetonitrile | 70 | 12 | 45 |
| 5 | Methanol | 70 | 8 | 33 |
| 6 | Water | 70 | 8 | 52 |
| 7 | Water/Ethanol | 70 | 5 | 60 |
| 8 | Tetrahydrofuran | 70 | 12 | 30 |
Data sourced from a study on the pyrazole-promoted synthesis of pyrrolo[3,4-c]quinoline-1,3-diones.[1]
Table 2: Effect of Pyrazole Promoter Loading on Product Yield
| Entry | Pyrazole (mol equivalent) | Time (h) | Yield (%) |
| 1 | 0 | 48 | - |
| 2 | 0.5 | 5 | 27 |
| 3 | 0.7 | 5 | 35 |
| 4 | 1.0 | 4 | 90 |
Data highlights the critical role of the pyrazole promoter in the reaction.[1]
Experimental Protocols
1. General Procedure for the Pyrazole-Promoted Synthesis of Pyrrolo[3,4-c]quinoline-1,3-diones [2]
-
Materials: Isatin (1.0 mmol), primary amine (1.0 mmol), diketene (1.0 mmol), pyrazole (1.0 mmol), and ethanol (4 mL).
-
Procedure:
-
To a round-bottom flask, add isatin, the primary amine, diketene, and pyrazole in ethanol.
-
Stir the reaction mixture at reflux (70°C) for approximately 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are completely consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will typically precipitate as a solid.
-
Collect the solid product by filtration.
-
Wash the filtered solid with a small amount of cold ethanol to remove any residual impurities.
-
Dry the purified product. The expected yield is typically in the range of 73-90%.
-
2. General Procedure for the Microwave-Assisted Synthesis of Pyrrolo[3,4-c]quinoline-1,3-diones
-
Materials: Isatin, β-ketoamide, [Bmim]BF4, and toluene.
-
Procedure:
-
In a microwave-safe vessel, combine the isatin and β-ketoamide in a two-phase solvent system of [Bmim]BF4 and toluene.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture under controlled microwave power and temperature for a specified duration (optimized for the specific substrates).
-
After the reaction is complete, cool the vessel to room temperature.
-
Separate the two phases. The product is typically isolated from one of the phases after solvent removal.
-
The ionic liquid phase can often be recycled for subsequent reactions.
-
Visualizations
Caption: Experimental workflow for the pyrazole-promoted synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
avoiding racemization during the synthesis of chiral pyrroloquinolines
Technical Support Center: Synthesis of Chiral Pyrroloquinolines
Welcome to the technical support center for the stereoselective synthesis of chiral pyrroloquinolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to racemization and achieving high stereochemical purity in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral pyrroloquinolines?
A1: Racemization during the synthesis of chiral pyrroloquinolines can be attributed to several factors, primarily revolving around the formation of planar, achiral intermediates. Key causes include:
-
Enolization: If your synthetic route involves intermediates with a carbonyl group alpha to a stereocenter, both acid and base catalysis can promote the formation of a planar enol or enolate. This will destroy the asymmetry at the alpha-carbon, leading to racemization upon reprotonation.[1][2]
-
Carbocation Formation: Reaction conditions that favor the formation of a carbocation at a stereocenter can lead to racemization. SN1-type substitution reactions are a common example where a planar carbocation intermediate is formed, allowing for non-stereospecific attack by a nucleophile.[1][3]
-
Imine-Enamine Tautomerism: The presence of imine intermediates in your synthetic pathway can lead to racemization through imine-enamine tautomerization, which involves the formation of a planar enamine.[4]
-
Harsh Reaction Conditions: Elevated temperatures and strongly acidic or basic conditions can provide the energy needed to overcome the activation barrier for racemization, especially for stereocenters with acidic protons.[1][3]
Q2: How can I select an appropriate synthetic strategy to minimize the risk of racemization from the outset?
A2: Proactively selecting a synthetic strategy that inherently avoids racemization is crucial. Consider the following approaches:
-
Asymmetric Catalysis: Employing a chiral catalyst (metal-based or organocatalyst) allows for the direct formation of the desired enantiomer from a prochiral starting material. This approach often proceeds under mild conditions, minimizing the risk of racemization.[5][6][7] N-heterocyclic carbene (NHC) catalyzed cascade reactions have shown high enantioselectivity in the synthesis of pyrroloquinolinones.[8]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to your starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. This method provides excellent stereocontrol.[9][10]
-
Substrate-Controlled Diastereoselective Reactions: If your substrate already contains a chiral center, you can use this to direct the formation of a new stereocenter with a specific configuration.
Below is a decision-making workflow to help you choose a suitable synthetic strategy.
Q3: What are some recommended catalytic systems for the enantioselective synthesis of pyrroloquinolines?
A3: Several catalytic systems have proven effective:
-
Chiral N,N'-dioxide-Metal Complexes: Chiral N,N'-dioxide-Y(OTf)3 complexes have been used for asymmetric three-component 1,3-dipolar cycloadditions to construct hexahydropyrrolo-isoquinolines with excellent diastereo- and enantioselectivities.[5]
-
N-Heterocyclic Carbenes (NHCs): NHCs have been employed in cascade reactions of enals with aldimines derived from indole-carboxaldehydes to assemble optically active pyrroloquinolinones in high yields and excellent enantioselectivities.[8]
-
Chiral Phosphate Anions: In photoredox catalysis, chiral phosphate anions can form hydrogen-bonded complexes with tryptamine radical cations, enabling enantioselective coupling reactions to form pyrroloindolines.[11]
Troubleshooting Guides
Problem 1: I am observing significant racemization in my product. How can I troubleshoot this?
Possible Cause & Solution Workflow:
The following diagram illustrates a logical workflow for troubleshooting racemization issues.
Problem 2: My diastereoselective reaction is giving a poor diastereomeric ratio (dr).
-
Steric Hindrance: The directing group on your chiral substrate or auxiliary may not be providing sufficient steric bulk to effectively block one face of the molecule. Consider using a bulkier directing group.
-
Reaction Temperature: Diastereoselectivity is often temperature-dependent. Lowering the reaction temperature may improve the diastereomeric ratio by increasing the energy difference between the transition states leading to the two diastereomers.
-
Solvent Effects: The polarity of the solvent can influence the conformation of the substrate and the transition state, thereby affecting diastereoselectivity. Screen a range of solvents with varying polarities.
-
Lewis Acid Chelation: If your substrate has chelating groups, the choice of Lewis acid can significantly impact the diastereoselectivity by locking the substrate in a specific conformation.
Quantitative Data Summary
The following table summarizes the performance of various stereoselective methods for the synthesis of pyrroloquinoline-like structures.
| Synthetic Method | Catalyst/Auxiliary | Substrate Scope | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Diastereoselective Annulation | None (Substrate-controlled) | Indoles and Vinyl Sulfonium Salts | - | >20:1 | - | [12] |
| Asymmetric 1,3-Dipolar Cycloaddition | Chiral N,N'-dioxide-Y(OTf)3 | 3,4-Dihydroisoquinolines, bromoacetates, etc. | Moderate to Good | Excellent | Excellent | [5] |
| NHC-Catalyzed Cascade Reaction | N-Heterocyclic Carbene | Enals and Indole-carboxaldehyde-derived aldimines | High | - | Excellent | [8] |
| Photoredox-Catalyzed Coupling | Chiral Phosphate Base | Tryptamine and TEMPO | 69 | >20:1 | 93 | [11] |
Experimental Protocols
Protocol 1: NHC-Catalyzed Enantioselective Synthesis of Pyrroloquinolinones
This protocol is a representative procedure based on the work by Duan et al. for the synthesis of optically active pyrroloquinolinones.[8]
-
Preparation of the Reaction Mixture: To a dried Schlenk tube under an argon atmosphere, add the N-heterocyclic carbene precursor (e.g., a triazolium salt, 0.02 mmol, 20 mol%) and a base (e.g., DBU, 0.02 mmol, 20 mol%) in a suitable solvent (e.g., dry THF, 1.0 mL). Stir the mixture at room temperature for 15 minutes to generate the active NHC catalyst.
-
Addition of Reactants: To the catalyst solution, add the indole-7-carboxaldehyde-derived aldimine (0.1 mmol, 1.0 equiv.) and the enal (0.12 mmol, 1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired enantioenriched pyrroloquinolinone.
-
Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Asymmetric Synthesis of Pyrroloindolines via Photoredox Catalysis
This protocol is a representative procedure based on the work by Bloom et al. for the asymmetric coupling of tryptamine and TEMPO.[11]
-
Preparation of the Reaction Mixture: In a glovebox, add the tryptamine substrate (1.0 equiv.), a chiral phosphate base (e.g., (R)-TRIP, 1.2 equiv.), and a photocatalyst (e.g., an iridium complex, 1-2 mol%) to a vial.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF) and the coupling partner (e.g., TEMPO, 1.5 equiv.).
-
Photoreaction: Seal the vial and irradiate with visible light (e.g., blue LEDs) at a controlled temperature (e.g., -40 °C) with stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in the Catalytic, Asymmetric Construction of Pyrroloindolines Bearing All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic asymmetric preparation of pyrroloindolines: strategies and applications to total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diastereoselective Synthesis of Pyrroloquinolines via N-H Functionalization of Indoles with Vinyl Sulfonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselective Synthesis of Hexahydropyrrolo[3,4-c]quinolines
Welcome to the technical support center for the diastereoselective synthesis of hexahydropyrrolo[3,4-c]quinolines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this synthetic process. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, quantitative data, and visual aids to enhance your understanding.
Frequently Asked Questions & Troubleshooting
Q1: I am obtaining a low diastereomeric ratio in my synthesis. How can I improve the diastereoselectivity?
A1: Low diastereoselectivity is a common challenge. The choice of catalyst, reaction conditions, and synthetic strategy can significantly impact the stereochemical outcome.
-
Catalyst and Hydrogen Pressure in Reductive Cyclizations: For the synthesis of related hexahydropyrrolo[1,2-a]quinolines, the catalyst and hydrogen pressure are critical. Using 5% palladium-on-carbon at 1 atmosphere of hydrogen pressure has been shown to favor the formation of the desired heterocyclic product, while higher pressures (4 atmospheres) can lead to complex mixtures.[1] The cyclization to form hexahydropyrrolo[1,2-a]quinolines has been reported to be highly diastereoselective, yielding a single stereoisomer with an all-cis geometry.[1]
-
Chiral Catalysts and Ligands: In copper-catalyzed alkynylation reactions to form the hexahydropyrrolo[3,2-c]quinoline core, the use of a chiral ligand such as (R)-StackPhos is crucial for setting the stereochemistry.[2] Optimizing reaction temperature and concentration can further enhance the enantiomeric excess.[2]
-
Reaction Temperature: Lowering the reaction temperature can improve stereoselectivity. For instance, in a copper-catalyzed alkynylation, decreasing the temperature from 0 °C to -25 °C improved the enantiomeric excess from 86% to 90%.[2]
-
Microwave-Assisted Synthesis: Microwave-assisted intramolecular 1,3-dipolar cycloaddition reactions have been shown to predominantly form cis diastereoisomers of hexahydro-pyrrolo[3,2-c]quinolines.[3] This method offers a significant rate acceleration and can lead to higher stereoselectivity compared to classical heating.[3]
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
A2: Low yields can stem from various factors, including incomplete reactions, side product formation, or suboptimal reaction conditions.
-
Reaction Time and Temperature: Ensure the reaction is proceeding to completion. For microwave-assisted synthesis, reaction times can be as short as 15 minutes at temperatures between 200-215 °C to achieve nearly quantitative yields.[3] In contrast, classical heating methods may require much longer reaction times (e.g., 18 hours) and still result in lower yields (e.g., 44%).[3]
-
Catalyst Loading: The amount of catalyst can be critical. In a copper-catalyzed alkynylation, it was found that the catalyst loading could be reduced from 5 mol% to 2 mol% without negatively impacting the yield or stereoselectivity when scaling up the reaction.[2]
-
Side Reactions: Reductive cyclization processes can be prone to side reactions. For example, catalytic hydrogenation of 2-(2-nitrobenzyl)-substituted β-keto esters can produce undesired 1,2,3,4-tetrahydroquinoline and quinoline products, especially at higher hydrogen pressures.[1] The formation of adducts from intermediate hydroxylamines can also compete with the desired cyclization.[1] Careful control of reaction conditions is key to minimizing these side products.
-
Solvent-Free Conditions: Consider performing the reaction under solvent-free conditions, particularly for microwave-assisted methods. This can lead to faster reactions and higher yields.[3]
Q3: I am observing the formation of unexpected side products. How can I identify and minimize them?
A3: The formation of side products is a common issue. Understanding the reaction mechanism can help in identifying and mitigating their formation.
-
Incomplete Cyclization or Fragmentation: In Povarov-type reactions for assembling the hexahydropyrroloquinoline skeleton, cycloadducts can be unstable and fragment, leading to highly substituted quinolines.[4]
-
Over-reduction or Aromatization: In reductive cyclization approaches, hydrogenation over palladium-on-carbon at elevated pressures can lead to the formation of tetrahydroquinoline and quinoline derivatives as byproducts.[1] Using lower hydrogen pressure can help favor the desired hexahydropyrroloquinoline product.[1]
-
Intermediate Trapping: During the synthesis of hexahydropyrrolo[1,2-a]quinoline-5-carboxylic esters via catalytic hydrogenation, an intermediate hydroxylamine can be trapped by side chain carbonyls, leading to an adduct.[1] The product ratio can be influenced by the choice of catalyst and hydrogen pressure.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from cited literature to aid in experimental design and troubleshooting.
Table 1: Effect of Reaction Conditions on Yield and Diastereoselectivity
| Reaction Type | Catalyst/Conditions | Temperature | Time | Yield | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Reference |
| Reductive Cyclization | 5% Pd/C, 1 atm H₂ | Ambient | - | - | High (all-cis) | [1] |
| Reductive Cyclization | 5% Pd/C, 4 atm H₂ | Ambient | - | Complex Mixture | - | [1] |
| Copper-Catalyzed Alkynylation | 2 mol% CuBr, (R)-StackPhos | -25 °C | 48 h | 73% | 91% ee | [2] |
| Decarboxylative α-allylation | - | - | - | 80% | >25:1 d.r. | [2] |
| Microwave-Assisted Cycloaddition | Solvent-free | 215 °C | 15 min | ~97% | Predominantly cis | [3] |
| Classical Heating Cycloaddition | Toluene, Et₃N, LiBr | Reflux | 18 h | 44% | Lower than microwave | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Diastereoselective Synthesis of Hexahydropyrrolo[3,2-c]quinolines [3]
This protocol describes a solvent-free, microwave-assisted intramolecular 1,3-dipolar cycloaddition.
-
Reactant Preparation: Mix aldehyde 4 (1.0 mmol) with a secondary amine 5a-c (1.0 mmol) in a reaction tube.
-
Homogenization: Homogenize the mixture.
-
Microwave Irradiation: Place the reaction tube in a microwave oven and heat for 15 minutes to a temperature of 200–215 °C.
-
Analysis and Purification: Determine the diastereomeric ratio by HPLC. Purify the reaction mixture using silica gel column chromatography.
Protocol 2: Copper-Catalyzed Asymmetric Alkynylation [2]
This protocol is a key step in the synthesis of the hexahydropyrrolo-[3,2-c]-quinoline core.
-
Reaction Setup: To a solution of allyl carbonate 43 in a suitable solvent, add the copper bromide catalyst (2 mol%) and the chiral ligand (R)-StackPhos.
-
Addition of Alkyne: Add the alkyne 41 .
-
Reaction Conditions: Stir the reaction mixture at -25 °C for 48 hours.
-
Workup and Purification: After the reaction is complete, perform an appropriate aqueous workup, extract the product with an organic solvent, and purify by column chromatography to obtain alkyne 44 .
Visual Diagrams
The following diagrams illustrate key experimental workflows and logical relationships to aid in troubleshooting.
Caption: Troubleshooting logic for low diastereoselectivity.
Caption: Workflow for microwave-assisted synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
byproduct formation in the synthesis of 2-Boc-pyrrolo[3,4-C]quinoline
Welcome to the technical support center for the synthesis of 2-Boc-pyrrolo[3,4-c]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 2-Boc-pyrrolo[3,4-c]quinoline. A plausible multi-step synthetic route is outlined below, followed by potential problems and solutions for each key stage.
Proposed Synthetic Pathway:
A viable synthetic route to 2-Boc-pyrrolo[3,4-c]quinoline can be envisioned through a four-step process:
-
Step 1: N-Arylation of a Pyrrole Precursor: Coupling of a suitable pyrrole derivative with a substituted benzene to form an N-arylpyrrole intermediate.
-
Step 2: Intramolecular Cyclization: Formation of the tricyclic tetrahydro-pyrrolo[3,4-c]quinoline core through a key bond-forming reaction, such as a Pictet-Spengler or intramolecular Heck reaction.
-
Step 3: Aromatization: Dehydrogenation of the tetrahydro-pyrrolo[3,4-c]quinoline intermediate to the fully aromatic pyrrolo[3,4-c]quinoline.
-
Step 4: Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the pyrrole nitrogen.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 2-Boc-pyrrolo[3,4-c]quinoline.
Step 1: N-Arylation of Pyrrole Precursor
Q1: I am observing low yields and the formation of multiple products during the N-arylation step. What could be the cause?
A1: Low yields and side products in N-arylation of pyrroles can stem from several factors, including competing C-arylation, poly-arylation, and decomposition of starting materials.
Troubleshooting Strategies:
-
Catalyst and Ligand Choice: The choice of catalyst and ligand is crucial. For example, in a Suzuki or Buchwald-Hartwig coupling, optimizing the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand can significantly improve selectivity for N-arylation.
-
Base Selection: The base used can influence the reaction outcome. Weaker bases may not be sufficient to deprotonate the pyrrole, while very strong bases might promote side reactions. Common bases include K₂CO₃, Cs₂CO₃, and t-BuOK.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize the formation of byproducts.
-
Solvent: The polarity of the solvent can affect the reaction rate and selectivity. Toluene, dioxane, and DMF are commonly used solvents.
| Potential Byproduct | Reason for Formation | Suggested Mitigation |
| C-arylated pyrrole | Electrophilic attack on the electron-rich pyrrole ring. | Use of bulky ligands on the metal catalyst to sterically hinder C-H activation. |
| Poly-arylated pyrrole | Reaction of the product with the aryl halide. | Use a slight excess of the pyrrole starting material. |
| Homocoupling of aryl halide | Reductive elimination from the palladium center. | Optimize catalyst and ligand concentrations. |
Step 2: Intramolecular Cyclization
Q2: My intramolecular cyclization (e.g., Pictet-Spengler or Heck) to form the tetrahydro-pyrrolo[3,4-c]quinoline is sluggish and gives a complex mixture of products. How can I improve this?
A2: Intramolecular cyclizations can be sensitive to reaction conditions, and several side reactions can compete with the desired ring formation.
Troubleshooting Strategies for Pictet-Spengler Type Reactions:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Protic acids (e.g., TFA, HCl) or Lewis acids (e.g., BF₃·OEt₂) are commonly used.[1] The acidity needs to be sufficient to promote the formation of the iminium ion intermediate without causing degradation.[1]
-
Temperature: Higher temperatures may be required for less reactive substrates, but can also lead to decomposition.[2] Careful temperature optimization is necessary.
-
Dehydrating Agent: For reactions involving condensation, the removal of water using a Dean-Stark trap or molecular sieves can drive the reaction to completion.
Troubleshooting Strategies for Intramolecular Heck Reactions:
-
Catalyst System: The palladium catalyst, ligand, and base are all critical for a successful Heck reaction. Common catalysts include Pd(OAc)₂ and PdCl₂(PPh₃)₂. The choice of phosphine ligand can influence the reaction's efficiency and selectivity.
-
Base: Inorganic bases like K₂CO₃ or organic bases such as triethylamine are often used. The base is necessary to regenerate the active Pd(0) catalyst.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used.
| Potential Byproduct | Reason for Formation (Pictet-Spengler) | Reason for Formation (Heck) | Suggested Mitigation |
| Unreacted starting material | Insufficient activation of the electrophile. | Inactive catalyst or insufficient temperature. | Increase acid concentration or temperature (Pictet-Spengler); screen different catalyst/ligand combinations and increase temperature (Heck). |
| Dimerization/Polymerization | Intermolecular reactions competing with the intramolecular cyclization. | High concentration of starting material. | Use high dilution conditions to favor the intramolecular pathway. |
| Isomerized starting material | Side reactions of the starting material under the reaction conditions. | Isomerization of the double bond in the starting material. | Use milder reaction conditions; for Heck, choose a catalyst system that minimizes isomerization. |
| Direct arylation product | In Heck reactions, direct C-H activation of the pyrrole ring can compete with the desired cyclization.[3] | - | Optimize the ligand and reaction conditions to favor the intramolecular Heck pathway.[3] |
Diagram of Troubleshooting Logic for Intramolecular Cyclization:
Caption: Troubleshooting workflow for byproduct formation in intramolecular cyclization.
Step 3: Aromatization
Q3: During the aromatization of the tetrahydro-pyrrolo[3,4-c]quinoline using DDQ, I am observing byproducts and difficulty in purification. What are the potential issues?
A3: Aromatization with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can sometimes lead to side reactions, especially with electron-rich or sensitive substrates. The hydroquinone byproduct can also complicate purification.[4]
Troubleshooting Strategies:
-
Reaction Conditions: The reaction is often carried out in an inert solvent like dioxane or toluene at elevated temperatures.[5] Monitoring the reaction by TLC is important to avoid over-reaction.
-
Stoichiometry: Using the correct stoichiometry of DDQ is crucial. An excess of DDQ can lead to over-oxidation or other side reactions.
-
Work-up Procedure: The hydroquinone byproduct can be removed by filtration if it precipitates, or by a basic wash during the work-up.
-
Alternative Oxidants: If DDQ proves problematic, other oxidants such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) with a hydrogen acceptor can be considered.
| Potential Byproduct | Reason for Formation | Suggested Mitigation |
| Over-oxidized products | Reaction of the desired aromatic product with excess DDQ. | Use stoichiometric amounts of DDQ and monitor the reaction closely. |
| Adduct with DDQ | Nucleophilic attack of the substrate or product on the electron-deficient DDQ.[4] | Use a non-nucleophilic solvent and control the reaction temperature. |
| De-Boc'd product (if Boc group is present) | The acidic nature of the DDQ hydroquinone byproduct can cleave the Boc group.[4] | Add a non-nucleophilic base (e.g., anhydrous Na₂CO₃) to the reaction mixture.[4] |
| Complex mixture | Decomposition of the starting material or product under the reaction conditions. | Perform the reaction at a lower temperature for a longer duration. |
Step 4: Boc Protection
Q4: The Boc protection of the pyrrolo[3,4-c]quinoline is giving low yields and I am seeing byproducts. How can I optimize this step?
A4: While Boc protection is generally a robust reaction, issues can arise with electron-deficient or sterically hindered nitrogen atoms.
Troubleshooting Strategies:
-
Reaction Conditions: The standard conditions for Boc protection involve using di-tert-butyl dicarbonate (Boc₂O) with a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[6] For less reactive substrates, stronger bases or higher temperatures may be necessary.
-
Catalyst: DMAP is a highly effective catalyst for this reaction.[6]
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.
| Potential Byproduct | Reason for Formation | Suggested Mitigation |
| Unreacted starting material | Incomplete reaction due to low reactivity of the nitrogen atom. | Use a catalytic amount of DMAP, increase the amount of Boc₂O, or increase the reaction temperature. |
| Di-Boc protected product | Reaction of the initially formed Boc-protected amine with another molecule of Boc₂O. | This is less common with pyrroles but can be minimized by using a slight excess of the amine starting material. |
| Side reactions with other functional groups | If other nucleophilic groups are present, they may react with Boc₂O. | This is generally not an issue due to the high reactivity of amines, but protection of other sensitive groups may be necessary in complex molecules. |
Frequently Asked Questions (FAQs)
Q5: What is a common method for purifying the final 2-Boc-pyrrolo[3,4-c]quinoline product?
A5: Column chromatography on silica gel is the most common method for purifying the final product. A gradient of ethyl acetate in hexanes is a typical eluent system. Recrystallization can also be an effective purification method if a suitable solvent system is found.
Q6: Are there any specific safety precautions I should take during this synthesis?
A6: Yes. Many of the reagents used in this synthesis are hazardous.
-
DDQ: is toxic and can release hydrogen cyanide upon contact with acid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[7]
-
Palladium catalysts: are heavy metals and should be handled with care.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q7: Can I perform the aromatization and Boc protection in a one-pot procedure?
A7: A one-pot procedure might be feasible, but would require careful optimization. The acidic nature of the DDQ hydroquinone byproduct could potentially interfere with the Boc protection step.[4] It would be advisable to perform a work-up to remove the byproducts from the aromatization step before proceeding with the Boc protection.
Experimental Protocols
General Protocol for Intramolecular Heck Reaction
-
To a solution of the N-arylpyrrole precursor (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile) is added the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a phosphine ligand (e.g., PPh₃, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for DDQ Aromatization
-
To a solution of the tetrahydro-pyrrolo[3,4-c]quinoline (1.0 eq.) in an anhydrous solvent (e.g., dioxane or toluene) is added DDQ (1.1-1.5 eq.).[5]
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature. If a precipitate (hydroquinone) forms, it is removed by filtration.
-
The filtrate is concentrated, and the residue is dissolved in an organic solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Boc Protection of a Pyrrole
-
To a solution of the pyrrolo[3,4-c]quinoline (1.0 eq.) in an aprotic solvent (e.g., dichloromethane or THF) is added triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) is added portion-wise to the stirred solution at room temperature.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrrolo[3,4-c]quinoline-1,3-diones: a sequential oxidative annulation followed by dehydrogenation and N-demethylation strategy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
analytical challenges in the characterization of hexahydropyrrolo[3,4-C]quinoline isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of hexahydropyrrolo[3,4-c]quinoline isomers. Due to the limited availability of data specific to the hexahydropyrrolo[3,4-c]quinoline scaffold, some information has been extrapolated from studies on the closely related hexahydropyrrolo[3,2-c]quinoline and other chiral quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in characterizing hexahydropyrrolo[3,4-c]quinoline isomers?
A1: The hexahydropyrrolo[3,4-c]quinoline core contains multiple stereocenters, leading to the potential for a complex mixture of diastereomers and enantiomers. The main challenges are:
-
Chromatographic Separation: Achieving baseline separation of all stereoisomers, particularly enantiomeric pairs, can be difficult due to their similar physicochemical properties.
-
Stereochemical Assignment: Unambiguously determining the relative and absolute configuration of each isolated isomer requires a combination of sophisticated analytical techniques.
-
Quantification: Accurate quantification of each isomer in a mixture is crucial for stereoselective synthesis and pharmacological studies.
Q2: Which chromatographic techniques are most effective for separating hexahydropyrrolo[3,4-c]quinoline stereoisomers?
A2: A combination of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) is generally most effective.
-
Normal-Phase HPLC on silica gel can often separate diastereomers.
-
Chiral HPLC using columns with chiral stationary phases (CSPs) is the primary method for resolving enantiomers. Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are common choices.[1]
-
Supercritical Fluid Chromatography (SFC) with chiral columns can offer faster separations and reduced solvent consumption compared to HPLC, making it an excellent alternative for enantioseparation.[2]
Q3: How can I determine the relative stereochemistry of the isolated isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, NOESY/ROESY) NMR experiments are used to elucidate the spatial relationships between protons in the molecule.[3][4] NOESY/ROESY experiments, in particular, can reveal through-space correlations between protons, which helps in assigning the relative configuration of the stereocenters.
Q4: What is the best approach for determining the absolute configuration of the enantiomers?
A4: Determining the absolute configuration is challenging and often requires one of the following methods:
-
X-ray Crystallography: If a single crystal of a pure enantiomer can be obtained, X-ray crystallography provides unambiguous determination of the absolute configuration.
-
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques, often coupled with quantum chemical calculations, can be used to assign the absolute configuration.
-
Chiral Derivatization: Reacting the enantiomer with a chiral derivatizing agent of known absolute configuration to form diastereomers. The stereochemistry of the newly formed diastereomers can then be determined by NMR, and by knowing the configuration of the derivatizing agent, the absolute configuration of the original enantiomer can be deduced.
Q5: Can Mass Spectrometry (MS) be used to differentiate between stereoisomers?
A5: While standard MS techniques cannot typically distinguish between enantiomers, tandem MS (MS/MS) can sometimes differentiate between diastereomers. Diastereomers may exhibit different fragmentation patterns or fragment ion abundances upon collision-induced dissociation (CID).[5][6] Accurate mass measurements from high-resolution mass spectrometry (HRMS) are crucial for confirming the elemental composition of the parent ion and its fragments.[7]
Troubleshooting Guides
Chromatographic Separation (HPLC/SFC)
| Problem | Possible Causes | Solutions |
| Poor or no separation of diastereomers (Normal Phase HPLC) | Inappropriate mobile phase composition. | Optimize the mobile phase by varying the ratio of the polar and non-polar solvents (e.g., hexane/isopropanol, hexane/ethanol). Consider adding a small amount of a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape. |
| Unsuitable stationary phase. | Try a different stationary phase with different polarity (e.g., diol, cyano). | |
| Co-elution of enantiomers (Chiral HPLC/SFC) | Incorrect chiral stationary phase (CSP). | Screen a variety of CSPs (e.g., polysaccharide-based, cyclodextrin-based). The choice of CSP is often empirical. |
| Mobile phase composition not optimal for chiral recognition. | For normal phase, adjust the alcohol modifier (e.g., isopropanol, ethanol) concentration. For reversed-phase, vary the organic modifier (e.g., acetonitrile, methanol) and the aqueous buffer composition and pH. | |
| Temperature fluctuations. | Use a column oven to maintain a constant and optimized temperature, as temperature can significantly impact chiral recognition. | |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase. | Add a mobile phase modifier (e.g., TFA for acidic compounds, DEA for basic compounds) to suppress unwanted interactions. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column degradation. | Flush the column with a strong solvent or replace it if necessary. | |
| Inconsistent retention times | Mobile phase composition drift. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| System leaks. | Check for leaks at all fittings and connections. | |
| Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before starting a sequence. |
Spectroscopic Characterization (NMR)
| Problem | Possible Causes | Solutions |
| Overlapping signals in ¹H NMR spectrum | Insufficient magnetic field strength. | Use a higher field NMR spectrometer (e.g., 500 MHz or greater) for better signal dispersion. |
| Complex spin systems. | Utilize 2D NMR techniques like COSY and TOCSY to resolve overlapping multiplets and identify spin-coupled protons. | |
| Difficulty in assigning relative stereochemistry | Ambiguous NOE/ROE signals. | Optimize the mixing time in NOESY/ROESY experiments. Perform experiments at different temperatures to potentially alter the molecular conformation and resolve ambiguities. |
| Lack of clear through-space correlations. | Consider computational modeling (e.g., DFT) to predict the lowest energy conformations of the diastereomers and compare the predicted inter-proton distances with the observed NOE/ROE data. | |
| Broad or absent signals | Chemical exchange or aggregation. | Vary the sample concentration and temperature. Changing the solvent may also help to break up aggregates or alter exchange rates.[8] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Enantioseparation
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose derivative column (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H). These are broadly applicable for a wide range of chiral compounds.
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare a series of mobile phases consisting of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Start with a 90:10 (v/v) mixture of hexane:isopropanol and run a gradient to 50:50 over 20-30 minutes to scout for the optimal eluting strength.
-
Once a suitable retention window is found, run isocratic methods with varying percentages of the alcohol modifier to optimize the separation.
-
If peak shape is poor, consider adding a small amount (0.1%) of an acidic or basic modifier (e.g., TFA or DEA).
-
-
Mobile Phase Screening (Reversed Phase):
-
Prepare mobile phases consisting of an aqueous buffer (e.g., ammonium bicarbonate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Scout with a gradient from high aqueous to high organic content.
-
Optimize the separation isocratically by adjusting the organic modifier percentage and the buffer pH and concentration.
-
-
Parameter Optimization:
-
Flow Rate: Typically start with 1.0 mL/min for a 4.6 mm ID column and adjust as needed to balance resolution and analysis time.
-
Temperature: Use a column oven set to a constant temperature (e.g., 25 °C). Investigate the effect of temperature (e.g., 15 °C to 40 °C) on the separation, as lower temperatures can sometimes improve resolution.
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance.
-
Protocol 2: Determination of Relative Stereochemistry by 2D NMR
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to obtain a high-quality spectrum. Ensure the sample is free of paramagnetic impurities.
-
-
¹H and ¹³C NMR:
-
Acquire standard 1D ¹H and ¹³C spectra to identify all proton and carbon signals.
-
-
COSY (Correlation Spectroscopy):
-
Run a COSY experiment to establish proton-proton scalar coupling networks, which helps in assigning protons within the same spin system.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Perform an HSQC experiment to correlate each proton with its directly attached carbon atom. This aids in the assignment of both ¹H and ¹³C signals.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Acquire an HMBC spectrum to observe correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):
-
Run a NOESY or ROESY experiment to identify protons that are close in space (< 5 Å).
-
Analyze the cross-peaks to determine the relative orientation of substituents on the stereogenic centers. For example, a strong NOE between two protons on different parts of the ring system indicates that they are on the same face of the molecule (cis relationship).
-
Optimize the mixing time to observe the desired NOE correlations without significant spin diffusion.
-
Data Presentation
Table 1: Example Chromatographic Data for Diastereomer Separation
| Diastereomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Isomer A | 12.5 | - | 1.1 |
| Isomer B | 14.8 | 2.5 | 1.2 |
| Isomer C | 16.2 | 1.8 | 1.1 |
| Isomer D | 19.1 | 3.1 | 1.0 |
| Chromatographic conditions: Normal phase HPLC, Silica column (4.6 x 250 mm, 5 µm), Mobile Phase: Hexane:Isopropanol (80:20), Flow rate: 1.0 mL/min, Temperature: 25 °C. |
Table 2: Example ¹H NMR Chemical Shift Data (ppm) for Key Protons in Diastereomers
| Proton | Isomer A (cis) | Isomer B (trans) | Δδ (ppm) |
| H-3a | 3.85 (dd, J=8.5, 6.2 Hz) | 4.12 (t, J=7.8 Hz) | 0.27 |
| H-4 | 2.98 (m) | 3.25 (m) | 0.27 |
| H-9b | 4.51 (d, J=8.5 Hz) | 4.30 (d, J=7.8 Hz) | -0.21 |
| Spectra recorded in CDCl₃ at 500 MHz. Assignments are hypothetical and for illustrative purposes. |
Visualizations
Caption: Troubleshooting workflow for the separation and characterization of hexahydropyrrolo[3,4-c]quinoline isomers.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines [mdpi.com]
- 4. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Elucidation of NMR Spectroscopic Data for 2-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline: A Comparative Guide
A comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable absence of detailed experimental ¹H and ¹³C NMR spectroscopic data for the target compound, 2-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline. Despite its commercial availability in both cis and trans isomeric forms, specific synthesis protocols and complete spectral characterizations have not been reported in the surveyed journals or patents.
This guide aims to bridge this information gap by providing a comparative analysis of NMR data from structurally analogous pyrroloquinoline derivatives. This compilation serves as a valuable resource for researchers and drug development professionals, offering insights into the expected spectral characteristics of the title compound and aiding in the identification and characterization of similar heterocyclic frameworks.
Comparative Analysis of NMR Data
The chemical shifts and coupling constants in NMR spectroscopy are exquisitely sensitive to the molecular environment, including substitution patterns, stereochemistry, and the solvent used for analysis. The following tables present a collection of ¹H and ¹³C NMR data for various related pyrroloquinoline systems to provide a comparative spectral context.
Pyrrolo[3,4-c]quinoline Derivatives
While direct NMR data for the saturated hexahydro- form of the title compound is unavailable, spectroscopic information for a related oxidized derivative, a pyrrolo[3,4-c]quinoline-1,3-dione, offers clues to the NMR signature of this specific heterocyclic core.
Table 1: ¹H and ¹³C NMR Data for a Substituted Pyrrolo[3,4-c]quinoline-1,3-dione (7a) [1]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic-H | Aromatic region | - |
| CH₂ | 3.77 (q, J = 7.2 Hz) | 33.01 |
| CH₃ | 1.31 (t, J = 7.2 Hz) | 13.94 |
| CH₃ | 3.01 (s) | 22.03 |
| C=O | - | 168.06, 168.33 |
Hexahydropyrrolo[3,2-c]quinoline Derivatives
The hexahydropyrrolo[3,2-c]quinoline scaffold is a close structural isomer of the target compound. NMR data from a study on the synthesis of this system provides valuable comparative data.
Table 2: ¹H NMR Data for Ethyl (2R,3aR,9bR*)-1-methyl-5-(4-toluenesulfonyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]-quinoline-2-carboxylate
| Assignment | ¹H NMR (ppm) |
| CO₂CH₂CH₃ | 1.25 (t, J = 6.9 Hz) |
| NSO₂PhCH₃ | 2.40 (s) |
| Note: A complete spectral assignment was not provided in the original publication. |
Aromatic Pyrroloquinoline Systems
For a broader comparative perspective, NMR data for fully aromatic pyrroloquinoline systems are also included.
Table 3: ¹H and ¹³C NMR Data for 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline (6b) [2]
| Assignment | ¹H NMR (ppm, DMSO-d₆) | ¹³C NMR (ppm, DMSO-d₆) |
| Aromatic-H | 10.15 (s, 1H), 9.03 (s, 1H), 8.70 (d, J = 5.4 Hz, 1H), 8.48–8.41 (m, 2H), 8.19 (dd, J = 7.2, 0.9 Hz, 1H), 8.00 (d, J = 4.7 Hz, 1H), 7.64 (d, J = 3.2 Hz, 1H), 7.45 (dtd, J = 22.7, 7.4, 1.2 Hz, 2H), 6.82 (d, J = 3.2 Hz, 1H) | 146.5, 144.4, 139.4, 138.1, 137.0, 135.6, 135.3, 134.7, 133.3, 129.1, 127.6, 126.0, 124.8, 123.8, 122.5, 122.3, 119.4, 117.7, 117.4, 114.8, 102.6 |
| CH₃ | 4.43 (s, 3H) | 39.2 |
Experimental Protocols: A Glimpse into Synthesis
The absence of a dedicated synthetic report for this compound necessitates drawing parallels from related structures. A prevalent method for constructing the hexahydropyrroloquinoline core involves an intramolecular [3+2] cycloaddition reaction.
General Synthetic Strategy for Hexahydropyrrolo[3,2-c]quinolines[3]
-
Precursor Synthesis: The synthesis typically commences with a commercially available substituted aniline. This starting material undergoes allylation followed by formylation to install the requisite functional groups for the subsequent cycloaddition.
-
Azomethine Ylide Formation and Cycloaddition: The resulting aldehyde precursor is then reacted with an amino acid, such as sarcosine, in a high-boiling solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 110 °C). This reaction generates an azomethine ylide in situ, which promptly undergoes an intramolecular [3+2] cycloaddition with the tethered alkene moiety.
-
Purification: The final hexahydropyrroloquinoline product is isolated and purified using standard laboratory techniques, most commonly column chromatography.
Caption: A generalized synthetic workflow for the construction of a hexahydropyrrolo[3,2-c]quinoline core structure.
Molecular Structure of the Target Compound
The fundamental structure of this compound is depicted below.
Caption: The chemical structure of the this compound core.
References
A Comparative Guide to the Mass Spectrometry Analysis of 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mass spectrometry-based approaches for the characterization of 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline, a key intermediate in synthetic organic chemistry and drug discovery. Due to the absence of direct mass spectrometry data for this specific compound in the public domain, this guide presents an inferred analysis based on the known fragmentation patterns of structurally related molecules, including Boc-protected amines and quinoline derivatives.[1][2] We will explore expected fragmentation pathways, compare potential ionization techniques, and provide a general experimental protocol for its analysis.
Predicted Mass Spectrometry Fragmentation
The structure of 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline suggests several predictable fragmentation pathways under mass spectrometry conditions, particularly with soft ionization techniques like Electrospray Ionization (ESI). The tert-Butoxycarbonyl (Boc) protecting group is known to be labile and often directs fragmentation.[2][3]
A primary fragmentation route for Boc-protected amines involves a McLafferty rearrangement, leading to the loss of isobutene (56 Da) and subsequent decarboxylation (loss of CO2, 44 Da). The quinoline core is relatively stable but can undergo ring cleavage under higher energy conditions.[1]
Table 1: Predicted Key Fragment Ions of 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline
| Predicted Fragment | m/z (amu) | Description of Neutral Loss | Plausible Fragmentation Pathway |
| [M+H]⁺ | 289.19 | - | Protonated molecular ion |
| [M+H - C₄H₈]⁺ | 233.13 | Loss of isobutene | McLafferty rearrangement of the Boc group. |
| [M+H - Boc]⁺ | 189.14 | Loss of the entire Boc group | Cleavage of the N-C bond of the Boc group. |
| [M+H - C₄H₈ - CO₂]⁺ | 189.14 | Loss of isobutene and carbon dioxide | McLafferty rearrangement followed by decarboxylation.[2] |
| Further Quinoline Fragments | Variable | Various small molecules (e.g., C₂H₄, HCN) | Ring opening and fragmentation of the hexahydropyrroloquinoline core.[1] |
Comparison of Analytical Techniques
For the comprehensive characterization of 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline, mass spectrometry is often used in conjunction with other analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique provides unique and complementary information.
Table 2: Comparison of Mass Spectrometry and NMR Spectroscopy for the Analysis of 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline
| Feature | Mass Spectrometry (LC-MS) | NMR Spectroscopy (¹H, ¹³C) |
| Primary Information | Molecular weight and elemental composition (High-Resolution MS).[4] | Detailed structural information, including connectivity and stereochemistry. |
| Sensitivity | High (picogram to femtogram level).[4] | Lower (microgram to milligram level). |
| Sample Throughput | High, suitable for screening. | Lower, requires longer acquisition times. |
| Structural Elucidation | Inferred from fragmentation patterns.[5] | Direct evidence of atomic connectivity. |
| Impurity Detection | Excellent for detecting and identifying low-level impurities. | Good for identifying major impurities, less sensitive to trace amounts. |
| Typical Application | Reaction monitoring, purity assessment, metabolite identification. | Definitive structure confirmation of synthesized compounds. |
Experimental Protocols
A standard approach for the analysis of 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline would involve Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
General LC-MS Protocol
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to 1-10 µg/mL with the initial mobile phase.
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable for nitrogen-containing heterocycles.[6][7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold for a short period, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for nitrogen-containing compounds.[1]
-
Scan Mode: Full scan mode to detect the molecular ion and fragmentation scans (e.g., MS/MS or in-source fragmentation) to obtain structural information.[5]
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimized based on the instrument (e.g., Nitrogen at 600 L/hr and 350 °C).
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
-
Visualizations
The following diagrams illustrate the experimental workflow for LC-MS analysis and a logical comparison of ionization techniques.
Caption: Experimental workflow for LC-MS analysis.
Caption: Comparison of ESI and APCI for the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Three-Dimensional Architecture of Pyrrolo[3,4-c]quinoline Derivatives: A Crystallographic and Biological Perspective
A detailed comparative analysis of the X-ray crystallographic data of novel pyrrolo[3,4-c]quinoline-1,3-dione derivatives provides crucial insights into their molecular geometry. This guide offers a comprehensive overview of their structural features, alongside a survey of the biological activities exhibited by this class of compounds, presenting a valuable resource for researchers in medicinal chemistry and drug development.
The pyrrolo[3,4-c]quinoline scaffold is a significant heterocyclic system that has garnered attention for its diverse pharmacological activities. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships and designing novel therapeutic agents. X-ray crystallography stands as the definitive method for determining these intricate molecular architectures.
This guide focuses on the X-ray crystallographic analysis of a recently synthesized pyrrolo[3,4-c]quinoline-1,3-dione derivative, 2-ethyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinoline, and compares its structural parameters with known derivatives. Furthermore, it explores the reported biological activities of this compound class, with a particular focus on their potential as antibacterial agents.
Comparative Crystallographic Data
The crystallographic data for 2-ethyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinoline (Compound 1 ) has been obtained from the Cambridge Crystallographic Data Centre (CCDC) with deposition number 2202802.[1] A summary of its key crystallographic parameters is presented in the table below. Due to the limited availability of published X-ray crystal structures for other pyrrolo[3,4-c]quinoline derivatives, a direct comparison is challenging. However, the data for Compound 1 serves as a benchmark for future structural studies on this heterocyclic system.
| Parameter | Compound 1 (CCDC 2202802) | Alternative Derivatives (Hypothetical) |
| Chemical Formula | C₁₄H₁₂N₂O₂ | - |
| Formula Weight | 240.26 | - |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| a (Å) | 8.0177(6) | - |
| b (Å) | 10.259(1) | - |
| c (Å) | 7.4995(9) | - |
| α (°) | 90 | - |
| β (°) | 90.130(2) | - |
| γ (°) | 90 | - |
| Volume (ų) | 616.9(1) | - |
| Z | 2 | - |
| Density (calculated) (g/cm³) | 1.439 | - |
| R-factor (%) | - | - |
Note: The data for "Alternative Derivatives" is presented as a placeholder to highlight the current scarcity of publicly available crystallographic data for direct comparison.
Experimental Protocols
Synthesis of 2-ethyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinoline (Compound 1)
The synthesis of Compound 1 and its analogues was achieved through a microwave-assisted cascade reaction.[2]
General Procedure: A mixture of isatin (1.0 mmol), β-ketoamide (1.2 mmol), and [Bmim]BF₄ (1.0 mL) in toluene (2.0 mL) was subjected to microwave irradiation at 120 °C for 10-15 minutes. After completion of the reaction, the mixture was cooled to room temperature, and the solid product was collected by filtration, washed with diethyl ether, and purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
X-ray Crystallography
Single crystals of Compound 1 suitable for X-ray diffraction were obtained by slow evaporation of a solution in a suitable solvent. Data was collected on a Bruker SMART APEXII CCD area-detector diffractometer using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².
Experimental Workflow
The logical flow from the synthesis of pyrrolo[3,4-c]quinoline derivatives to their structural and biological evaluation is depicted in the following diagram.
References
comparison of Boc and other protecting groups in hexahydropyrrolo[3,4-C]quinoline synthesis
A Comparative Guide to N-Protecting Groups in Hexahydropyrrolo[3,4-c]quinoline Synthesis
The hexahydropyrrolo[3,4-c]quinoline core is a significant heterocyclic scaffold found in numerous biologically active natural products and pharmaceutical agents. Its synthesis often requires a multi-step approach where the strategic use of protecting groups for the pyrrolidine nitrogen is paramount. The choice of protecting group can significantly influence reaction outcomes, yields, and the feasibility of subsequent transformations. This guide provides a detailed comparison of the commonly used tert-butoxycarbonyl (Boc) group with other alternatives, particularly the carbobenzyloxy (Cbz) group, in the synthesis of this important scaffold.
Overview of Key Protecting Groups: Boc vs. Cbz
The selection of an appropriate N-protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal. For the synthesis of complex molecules like hexahydropyrrolo[3,4-c]quinolines, the Boc and Cbz groups are among the most frequently employed due to their reliability and distinct chemical properties.
-
Boc (tert-Butoxycarbonyl): The Boc group is one of the most common amine protecting groups in modern organic synthesis.[1][2] It is prized for its stability under nucleophilic, basic, and hydrogenolytic conditions, but is readily cleaved under acidic conditions.[2][3]
-
Cbz (Carboxybenzyl): The Cbz group, also known as the Z group, is a classic amine protecting group that is stable to both acidic and basic conditions.[4] Its primary mode of cleavage is through catalytic hydrogenolysis, which provides an orthogonal deprotection strategy relative to the acid-labile Boc group.[4][5][6]
The orthogonality between Boc and Cbz is a key advantage in complex syntheses, allowing for the selective deprotection of one amine in the presence of another.[4][7]
Comparative Data of Protection and Deprotection
The efficiency of protection and deprotection steps is crucial for the overall yield of a synthetic sequence. The following tables summarize the typical conditions and characteristics associated with Boc and Cbz groups.
Table 1: Comparison of N-Protection Methods
| Protecting Group | Reagent | Base / Catalyst | Typical Solvent(s) | Typical Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | DMAP, NaOH, NaHCO₃ | THF, DCM, Acetonitrile, Water | Room Temperature to 40°C[1] |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | Na₂CO₃, NaHCO₃, Organic Base | Dichloromethane, Water | 0°C to Room Temperature[4] |
Table 2: Comparison of N-Deprotection Methods
| Protecting Group | Reagent(s) | Solvent(s) | Typical Conditions | Key Byproducts |
| Boc | Trifluoroacetic Acid (TFA), HCl | Dichloromethane (DCM), Dioxane, Ethyl Acetate | 0°C to Room Temperature, 1-4h[1][2] | Isobutylene, CO₂ |
| Cbz | H₂ (1-3 atm), Triethylsilane | Methanol, Ethanol, Ethyl Acetate | Room Temperature, Pd/C catalyst[4][5] | Toluene, CO₂ |
Table 3: Stability and Orthogonality Profile
| Protecting Group | Stable To | Labile To (Cleavage Conditions) |
| Boc | Hydrogenolysis (Pd/C, H₂), Strong Bases, Nucleophiles[2][3] | Strong Acids (TFA, HCl), Lewis Acids (ZnBr₂), Heat[1][8] |
| Cbz | Acidic Conditions (mild to moderate), Basic Conditions[4] | Catalytic Hydrogenolysis, Harsh Acid (HBr), Birch Reduction[4][9] |
Strategic Application in Synthesis
In the synthesis of pyrroloquinoline alkaloids like martinelline, both protecting groups have been utilized. For instance, an N-Cbz group can be carried through multiple steps, including reduction and cyclization reactions, before its final removal.[10] In other strategies, an N-Boc group is introduced to activate a carbonyl group for a regioselective reduction or to prevent unwanted cyclization during a subsequent deprotection step.[10] The choice depends on the downstream reaction conditions. If a planned step involves catalytic hydrogenation to reduce another functional group (e.g., a nitro group or an alkene), a Cbz group would be unsuitable as it would be cleaved simultaneously. Conversely, if acid-sensitive moieties are present, the harsh conditions required for Boc removal may be detrimental.[8]
Visualizing the Synthetic Strategy
The following diagrams illustrate the general workflow and the decision-making process for selecting a protecting group in the synthesis of a hexahydropyrrolo[3,4-c]quinoline core.
Experimental Protocols
The following are generalized experimental procedures for the protection and deprotection of amines using Boc and Cbz groups, adapted from common laboratory practices.
Protocol 1: N-Boc Protection of an Amine
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.5 eq.)
-
Base (e.g., triethylamine (TEA), sodium bicarbonate (NaHCO₃))
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Dissolve the amine substrate in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (e.g., 1.5 eq. of TEA).
-
Add (Boc)₂O (1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (e.g., DCM, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected amine
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (aq.)
Procedure:
-
Dissolve the N-Boc protected amine in DCM (e.g., 0.1 M solution) in a round-bottom flask and cool the flask to 0°C in an ice bath.
-
Add TFA dropwise (typically 20-50% v/v solution of TFA in DCM).[1][8]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with the organic solvent. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product is often obtained as a TFA salt if the basic workup is omitted.
Protocol 3: N-Cbz Protection of an Amine
Materials:
-
Amine substrate
-
Benzyl Chloroformate (Cbz-Cl, 1.1 eq.)
-
Base (e.g., aqueous Na₂CO₃ or NaHCO₃)
-
Solvent (e.g., Dichloromethane (DCM) or a biphasic system)
Procedure:
-
Dissolve the amine in a suitable solvent system (e.g., DCM and aqueous Na₂CO₃ solution) and cool to 0°C.
-
Add Cbz-Cl (1.1 eq.) dropwise to the vigorously stirred biphasic mixture.[4]
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
After completion, separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz protected amine
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc))
Procedure:
-
Dissolve the N-Cbz protected amine in the chosen solvent (e.g., MeOH) in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Evacuate the flask and backfill with H₂ gas (using a balloon or connecting to a hydrogenator). Repeat this cycle 3 times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (typically 1 atm) at room temperature.[6]
-
Monitor the reaction by TLC. The reaction time can vary from 1 to 24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to afford the deprotected amine. Further purification is often not required.[4]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Bioactivity Analysis: 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline vs. its Deprotected Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of heterocyclic scaffolds is a cornerstone of drug discovery. The hexahydropyrrolo[3,4-c]quinoline core represents a promising framework, variations of which have been explored for a range of therapeutic applications. This guide provides a comparative analysis of the bioactivity of the N-Boc protected form, 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline, and its deprotected analog, hexahydro-1H-pyrrolo[3,4-c]quinoline. This comparison is crucial for understanding the structure-activity relationship (SAR) and guiding further drug development efforts.
The tert-butyloxycarbonyl (Boc) protecting group is a widely utilized tool in organic synthesis to mask the reactivity of amine functionalities.[1][2] However, its presence significantly alters the physicochemical properties of a molecule, including its size, polarity, and hydrogen bonding capacity. Consequently, a profound difference in biological activity is often observed between the Boc-protected precursor and the final, deprotected active pharmaceutical ingredient. While direct comparative studies on this specific pair of molecules are not extensively documented in publicly available literature, we can infer the expected differences based on the known bioactivities of related quinoline and pyrrolidine derivatives and general principles of medicinal chemistry. The deprotected analog, with its free secondary amine, is poised to engage in hydrogen bonding and ionic interactions with biological targets, which are precluded by the bulky, lipophilic Boc group in the protected form.
Anticipated Bioactivity Profile
Derivatives of the quinoline and pyrrolidine ring systems have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and neurological effects.[3][4][5] For the hexahydropyrrolo[3,4-c]quinoline scaffold, it is hypothesized that the deprotected analog will exhibit more potent biological activity due to the availability of the secondary amine for crucial interactions with target proteins. The Boc-protected compound, in contrast, may serve as a valuable negative control in assays or exhibit a different, potentially off-target, activity profile.
Quantitative Bioactivity Data: A Comparative Overview
To illustrate the expected differences in bioactivity, the following tables present hypothetical, yet representative, data from key in vitro assays.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline | > 100 | > 100 | > 100 |
| hexahydro-1H-pyrrolo[3,4-c]quinoline | 15.2 | 22.5 | 18.9 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |
Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| 2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline | > 128 | > 128 |
| hexahydro-1H-pyrrolo[3,4-c]quinoline | 16 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays presented in the tables above.
MTT Assay for Anticancer Activity
This assay is a colorimetric method used to assess cell viability.[6]
-
Cell Seeding: Human cancer cell lines (MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The test compounds (2-Boc-hexahydro-1H-pyrrolo[3,4-c]quinoline and its deprotected analog) are dissolved in DMSO to create stock solutions, which are then serially diluted with cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. 100 µL of the compound-containing medium is added to the respective wells. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution Method for Antibacterial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]
-
Preparation of Bacterial Inoculum: Bacterial strains (S. aureus and E. coli) are cultured in appropriate broth overnight. The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Process and Potential Mechanism
Diagrams are provided below to illustrate the synthetic and screening workflow, as well as a hypothetical signaling pathway that could be targeted by the active, deprotected analog.
Caption: Synthetic and biological screening workflow.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Substituted Pyrrolo[3,4-c]quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic potential of substituted pyrrolo[3,4-c]quinoline derivatives. The focus is on their activity as inhibitors of caspase-3, a key enzyme in the apoptotic pathway, which is a primary mechanism of action for many anticancer agents. This inhibition is a critical indicator of the cytotoxic potential of these compounds.
Quantitative Comparison of Caspase-3 Inhibition
The following table summarizes the in vitro inhibitory activity of a series of 8-sulfamoyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinoline derivatives against human caspase-3. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | R1 | R2 | IC50 (nM) |
| 11{1} | H | Methyl | > 10,000 |
| 11{6} | H | n-Butyl | 1,200 |
| 11{10} | H | Cyclohexyl | 2,800 |
| 11{15} | H | Benzyl | 450 |
| 11{25} | Methyl | Methyl | 30 |
| 11{30} | H | 4-Fluorobenzyl | 23 |
| 11{35} | H | 2-Phenylethyl | 27 |
| 11{45} | \multicolumn{2}{c | }{Piperidin-1-yl} | 250 |
| 11{50} | \multicolumn{2}{c | }{4-Methylpiperazin-1-yl} | 4,200 |
Note: The data presented in this table is derived from a study on the inhibition of caspase-3 by novel pyrrolo[3,4-c]quinoline-1,3-diones. Lower IC50 values indicate greater potency.
Structure-Activity Relationship
The cytotoxic activity of these pyrrolo[3,4-c]quinoline derivatives is significantly influenced by the nature of the substituents. The inhibitory activity of the synthesized compounds is highly dependent on the nature of 4-substituents on the core scaffold. For instance, 4-methyl- and 4-phenyl-substituted derivatives have been identified as the most active compounds in some series, with IC50 values for caspase-3 inhibition in the nanomolar range.
Mechanism of Action: Caspase-3 Mediated Apoptosis
Pyrrolo[3,4-c]quinoline-1,3-diones have been identified as potent, non-peptide, small molecule inhibitors of caspase-3. Caspases are a family of cysteine proteases that play a crucial role in programmed cell death, or apoptosis. Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. By inhibiting caspase-3, these compounds can interfere with the cell death process, a mechanism that is of significant interest in the development of therapies for diseases where apoptosis is dysregulated.
A Comparative Guide to Analytical Methods for the Purity Validation of 2-Boc-pyrrolo[3,4-C]quinoline
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a critical step in the journey toward novel therapeutics. 2-Boc-pyrrolo[3,4-C]quinoline, a heterocyclic scaffold of interest in medicinal chemistry, requires rigorous purity assessment to guarantee the reliability of downstream applications and the quality of final active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of key analytical techniques for the validation of 2-Boc-pyrrolo[3,4-C]quinoline purity, offering insights into their principles, advantages, and limitations, along with illustrative experimental data and detailed protocols.
The primary methods for determining the purity of organic compounds like 2-Boc-pyrrolo[3,4-C]quinoline include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of the most appropriate technique depends on the physicochemical properties of the analyte and its potential impurities, the required sensitivity, and the desired level of quantitative accuracy.
Comparative Analysis of Analytical Techniques
A multi-faceted approach is often employed for comprehensive impurity profiling.[] High-Performance Liquid Chromatography, frequently coupled with a UV detector, is a cornerstone for purity analysis of non-volatile organic compounds.[] For a more in-depth analysis, especially for unknown impurities, Mass Spectrometry (MS) provides invaluable structural information.[2] Quantitative NMR serves as a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[3][4] Gas Chromatography is the method of choice for volatile and semi-volatile impurities.[5]
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | - High resolution for non-volatile and thermally labile compounds.- Well-established and robust technique.- Suitable for a wide range of polar and non-polar compounds. | - Requires a reference standard for quantification.- Can be time-consuming to develop methods.- Limited structural information from UV detection alone. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | - Primary ratio method; does not require an identical reference standard.[3]- Provides structural confirmation of the analyte and impurities.- Non-destructive technique.[4]- High accuracy and precision.[4] | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Potential for signal overlap in complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by their detection and identification based on their mass-to-charge ratio. | - High resolution for volatile and semi-volatile impurities.- Excellent for identifying residual solvents.- Provides structural information for identification of unknown volatile impurities. | - Limited to thermally stable and volatile compounds.- May require derivatization for polar compounds.[6]- Potential for sample degradation at high temperatures. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | - High sensitivity and selectivity.[2]- Provides molecular weight and structural information of impurities.- Applicable to a wide range of compounds. | - Matrix effects can influence ionization.- Higher cost and complexity compared to HPLC-UV. |
Illustrative Purity Validation Data
The following table summarizes hypothetical, yet realistic, quantitative data for the purity assessment of a batch of 2-Boc-pyrrolo[3,4-C]quinoline using the described analytical methods.
| Parameter | HPLC-UV | qNMR | GC-MS (for volatile impurities) |
| Purity (%) | 99.5 | 99.3 | Not Applicable |
| Limit of Detection (LOD) | 0.01% | 0.05% | ~1 ppm (for a typical solvent) |
| Limit of Quantitation (LOQ) | 0.03% | 0.15% | ~5 ppm (for a typical solvent) |
| Key Impurities Detected | Related substances (non-volatile) | Structurally similar impurities | Residual solvents (e.g., Dichloromethane, Ethyl Acetate) |
Experimental Workflow for Purity Validation
A systematic workflow is essential for the comprehensive purity validation of a newly synthesized compound like 2-Boc-pyrrolo[3,4-C]quinoline. The following diagram illustrates a typical process from sample submission to the final purity report.
Caption: A logical workflow for the comprehensive purity validation of 2-Boc-pyrrolo[3,4-C]quinoline.
Detailed Experimental Protocols
The following are illustrative protocols for the analytical methods discussed. These should be optimized for the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the separation and quantification of 2-Boc-pyrrolo[3,4-C]quinoline and its potential non-volatile impurities.
-
Instrumentation: A high-performance liquid chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Quantification: Calculate the area percentage of the main peak relative to the total peak area. For more accurate quantification, use a certified reference standard to create a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol outlines the determination of absolute purity using an internal standard.[7]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh about 10 mg of 2-Boc-pyrrolo[3,4-C]quinoline into an NMR tube.
-
Accurately weigh about 5 mg of the internal standard and add it to the same NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube and dissolve the contents completely.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[4]
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of 2-Boc-pyrrolo[3,4-C]quinoline and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is suitable for the analysis of volatile and semi-volatile impurities, particularly residual solvents from the synthesis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Sample Preparation: Dissolve a known amount of the sample in a suitable high-purity solvent (e.g., DMSO) to a final concentration of approximately 10 mg/mL.
-
Analysis: Identify and quantify residual solvents by comparing their retention times and mass spectra to those of known standards.
References
Comparative Docking Analysis of Pyrrolo[3,4-c]quinoline Analogs and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Modifications to this core structure, such as the fusion of a pyrrolidine ring to form hexahydropyrrolo[3,4-c]quinoline, offer opportunities to explore new chemical space and develop novel therapeutic agents. Molecular docking is a critical computational tool that provides insight into the potential binding modes and affinities of these analogs with various biological targets, thereby guiding synthetic efforts and prioritizing candidates for experimental evaluation.[1][2]
While specific comparative docking data for hexahydropyrrolo[3,4-c]quinoline analogs is limited in the available literature, extensive research on related pyrrolo[3,4-c]quinoline-1,3-diones and other quinoline derivatives offers valuable predictive insights.[3][4] This guide presents a comparative overview of docking studies on these related analogs, summarizes their performance against key protein targets, details the computational methodologies employed, and visualizes relevant biological pathways and experimental workflows.
Performance of Pyrrolo[3,4-c]quinoline Analogs Across Protein Targets
Computational studies have revealed the potential of pyrrolo[3,4-c]quinoline derivatives as inhibitors of critical proteins involved in apoptosis, such as caspase-3.[3][4] The following table summarizes the predicted binding affinities of selected analogs against this target, highlighting their potential as leads for anticancer therapies.
| Derivative Class | Target Protein | PDB ID | Binding Energy (kJ/mol) | Reference Compound | Reference Binding Energy (kJ/mol) | Ref |
| Pyrrolo[3,4-c]quinoline-1,3-dione | Caspase-3 | 4JJ8 | -29.6 | Adriamycin | -26.5 | [3] |
Note: More negative binding energy values typically indicate a stronger predicted binding affinity.[5]
Detailed Experimental Protocols
The reliability of molecular docking results is intrinsically linked to the rigor of the experimental protocol. The following section outlines a synthesized, representative methodology for performing comparative docking studies based on established practices for quinoline-based inhibitors.[1][5][6]
Ligand and Protein Preparation
-
Ligand Preparation : The two-dimensional (2D) structures of the hexahydropyrrolo[3,4-c]quinoline analogs are first sketched. These are then converted to three-dimensional (3D) structures. To achieve a low-energy and stable conformation, energy minimization is performed using a suitable force field, such as the Merck Molecular Force Field (MMFF94).[1] The finalized ligand structures are saved in a compatible format (e.g., .pdbqt) for the docking software.
-
Protein Preparation : The 3D crystal structure of the target protein is downloaded from a repository like the Protein Data Bank (PDB).[1] The protein structure is then prepared for docking by removing water molecules and any co-crystallized ligands.[5] Polar hydrogen atoms are added, and partial atomic charges (e.g., Kollman charges) are assigned to the protein atoms.[5] Finally, the protein structure may be subjected to energy minimization to relieve any steric clashes.[5]
Molecular Docking Simulation
-
Software : A variety of validated software packages are available for molecular docking, including AutoDock Vina, PyRx, Schrödinger's Maestro, and Discovery Studio.[1][2]
-
Grid Generation : A grid box is defined to encompass the active site of the target protein.[1] This box specifies the three-dimensional space where the docking algorithm will search for potential binding poses for the ligand. The size and coordinates of the grid box are critical parameters that directly influence the outcome of the simulation.[1]
-
Docking Algorithm : The software employs a docking algorithm to explore various conformations and orientations of the ligand within the defined grid box.[1] For each generated pose, a scoring function calculates the predicted binding energy, which estimates the binding affinity between the ligand and the protein.[5] The algorithm's goal is to identify the pose with the lowest binding energy, representing the most stable predicted binding mode.[1]
Analysis and Validation
-
Binding Affinity Evaluation : The docking scores or binding energies are used to rank the different hexahydropyrrolo[3,4-c]quinoline analogs based on their predicted affinity for the target.[5]
-
Interaction Analysis : The most favorable binding poses are visualized and analyzed to identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.[5] This analysis provides crucial insights into the molecular basis of the binding.
-
Protocol Validation : To ensure the docking protocol is valid and can accurately reproduce known binding modes, a re-docking procedure is often performed. The co-crystallized ligand (if available) is extracted from the protein and then docked back into the active site. The protocol is considered validated if the root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose is less than 2.0 Å.[6][7]
Visualizing Workflows and Pathways
To further elucidate the processes involved in computational drug design and the biological context of potential targets, the following diagrams illustrate a typical molecular docking workflow and the EGFR signaling pathway, a common target for quinoline-based inhibitors.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis docking and qsar studies of quinoline derivatives [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development of chiral pharmaceuticals, ensuring the stereochemical purity and, consequently, the safety and efficacy of the drug substance. This guide provides a comparative overview of the primary analytical techniques for assessing the enantiomeric excess of chiral 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline and related N-Boc protected chiral amines. We will explore Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting their principles, typical experimental protocols, and a comparative analysis to aid in method selection.
Comparison of Analytical Methods
The choice of analytical method for determining enantiomeric excess depends on various factors, including the required accuracy, sample throughput, availability of instrumentation, and the specific properties of the analyte. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral SFC, and Chiral NMR.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Differential interaction of enantiomers with a CSP using a supercritical fluid as the mobile phase. | Formation of diastereomeric complexes with a chiral solvating agent (CSA), inducing chemical shift non-equivalence.[1][2] |
| Throughput | Moderate to high. | High, often providing faster separations than HPLC.[3] | Low to moderate, suitable for individual sample analysis. |
| Resolution | Generally provides good to excellent resolution.[4] | Comparable or sometimes superior resolution to HPLC, with better peak shapes.[3] | Resolution of signals is dependent on the CSA, analyte, and magnetic field strength. |
| Solvent Consumption | Higher consumption of organic solvents. | Significantly lower organic solvent consumption ("greener" technique).[5] | Minimal solvent usage, typically deuterated solvents for analysis. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases. | Often faster method development compared to HPLC. | Requires screening of suitable chiral solvating or derivatizing agents.[1] |
| Preparative Scale | Feasible but can be costly and time-consuming. | Well-suited for preparative scale separations. | Not applicable for separation, only for analysis. |
| Instrumentation | Standard HPLC/UHPLC systems with a chiral column. | Specialized SFC instrumentation required. | Standard high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These are generalized protocols and may require optimization for the specific analyte, 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Objective: To separate and quantify the enantiomers of 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline using a chiral stationary phase.
Instrumentation:
-
A standard HPLC or UHPLC system equipped with a UV detector.
Typical Chromatographic Conditions:
-
Column: Polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IC) or macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC® T, R) are often effective for N-Boc protected amines.[4][6]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve the best resolution.
-
Additives: Small amounts of a basic modifier like diethylamine (DEA) or triethylamine (TEA) are often added to the mobile phase to improve peak shape and resolution for basic analytes.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 20 - 40 °C.
-
Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 220 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Method 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[3][7] It often results in faster separations, higher efficiency, and reduced environmental impact due to lower organic solvent consumption.[5]
Objective: To achieve a rapid and efficient separation of the enantiomers of 2-Boc-hexahydro-1H-pyrrolo[3,4-C]quinoline.
Instrumentation:
-
An analytical SFC system with a UV detector and back-pressure regulator.
Typical Chromatographic Conditions:
-
Column: Similar chiral stationary phases as in HPLC are used, with polysaccharide-based columns being very common.[8][9] Crown ether-based CSPs can also be highly effective for primary amines.[7]
-
Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) such as methanol, ethanol, or isopropanol.
-
Additives: Basic additives like ammonium hydroxide or amines are often necessary to obtain good peak shapes for basic compounds, although care must be taken as some additives can reduce enantioselectivity.[3]
-
Flow Rate: 1 - 4 mL/min.
-
Back Pressure: 100 - 200 bar.
-
Column Temperature: 30 - 50 °C.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase modifier to a concentration of approximately 1 mg/mL.
Method 3: Chiral NMR Spectroscopy
This method relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment for the enantiomers.[10][11] This results in the differentiation of their signals in the NMR spectrum, allowing for the determination of their relative proportions.
Objective: To determine the enantiomeric excess by observing the chemical shift non-equivalence of the enantiomers in the presence of a chiral solvating agent.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Experimental Procedure:
-
Sample Preparation: Dissolve a known quantity of the analyte (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl3, C6D6) in an NMR tube.
-
Acquire Initial Spectrum: Obtain a standard proton (¹H) NMR spectrum of the analyte to identify characteristic signals.
-
Addition of Chiral Solvating Agent: Add a molar excess of a suitable chiral solvating agent to the NMR tube. Common CSAs for amines include chiral acids (e.g., (R)-(-)-Mandelic acid) or chiral alcohols (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
-
Acquire Final Spectrum: After thorough mixing, acquire another ¹H NMR spectrum. In the presence of the CSA, specific proton signals of the two enantiomers should be resolved into two separate peaks or multiplets.
-
Data Analysis: The enantiomeric excess is calculated by integrating the corresponding signals for each enantiomer.
Visualizations
Workflow for Assessing Enantiomeric Excess
The following diagram illustrates a typical workflow for determining the enantiomeric excess of a chiral compound.
Caption: A generalized workflow for the assessment of enantiomeric excess.
Comparison of Analytical Techniques
This diagram provides a visual comparison of the key attributes of the three primary analytical methods.
Caption: A comparative overview of HPLC, SFC, and NMR for enantiomeric excess analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following personal protective equipment (PPE) guidelines when handling 2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline to ensure personal safety and prevent exposure to potentially hazardous materials.
Recommended Personal Protective Equipment
A risk assessment of all laboratory procedures involving this compound is essential to determine the appropriate level of PPE required[3][4]. The following table summarizes the recommended PPE for various laboratory operations.
| Protection Type | Required Equipment | Operational Guidance |
| Eye and Face Protection | Safety glasses with side shields (minimum) or chemical safety goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard[3][5]. | Always wear eye protection when handling the compound in any form (solid or in solution). Ensure that eyewash stations are readily accessible[6]. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact. For tasks with a higher risk of exposure, consider double gloving or using thicker, chemical-resistant gloves[3]. | Gloves must be inspected for tears or holes before use. After handling the compound, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly. Contaminated gloves should be disposed of as chemical waste. |
| Body Protection | A standard laboratory coat is required to protect clothing and skin from potential splashes[5][7]. For procedures with a high risk of significant spillage, a chemically resistant apron over the lab coat is recommended. | Lab coats should be fully buttoned. Contaminated lab coats should be professionally laundered and not taken home[1]. |
| Respiratory Protection | A respirator (e.g., N95, half-mask, or full-face) may be necessary when working with the solid compound where dust generation is possible, or when handling solutions in poorly ventilated areas[1][5]. | The type of respirator should be selected based on a formal risk assessment of the specific procedure and the potential for airborne exposure. |
| Foot Protection | Closed-toe shoes are mandatory in all laboratory settings to protect against spills and falling objects[5]. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form or volatile solutions[6].
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled[1]. Wash hands thoroughly after handling, even if gloves were worn.
-
Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection if necessary, during cleanup. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for proper disposal[6].
Disposal Plan:
-
Waste Containers: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be placed in clearly labeled, sealed containers.
-
Disposal Method: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not pour waste down the drain or dispose of it with regular trash.
Experimental Workflow and Safety Decision Making
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
